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Core Science & Biosynthesis

Foundational

The Privileged Pharmacophore: Mechanism of Action of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine in Targeted Kinase Inhibition

Executive Summary In the landscape of modern targeted therapeutics, the rational design of small-molecule kinase inhibitors relies heavily on privileged scaffolds. 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 20...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the rational design of small-molecule kinase inhibitors relies heavily on privileged scaffolds. 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 2085783-57-7)[1] represents a highly specialized evolution of the classic 7-azaindole pharmacophore. While unsubstituted 7-azaindoles are widely recognized as purine bioisosteres that mimic the adenine ring of ATP[2], the strategic addition of an N1-methyl group and 4,5-difluoro substitutions transforms this building block from a promiscuous binder into a precision tool. As a Senior Application Scientist, I present this whitepaper to deconstruct the structural pharmacology, mechanism of action, and self-validating experimental workflows necessary to deploy this scaffold in advanced drug discovery programs.

Structural Pharmacology: Deconstructing the Modifications

The transition from a standard 7-azaindole to the 4,5-difluoro-1-methyl derivative is driven by strict structure-activity relationship (SAR) causality. Every atomic substitution serves a distinct biophysical purpose.

The N1-Methylation: Eliminating the H-Bond Donor

Unsubstituted 7-azaindoles (such as the core of Vemurafenib) bind to the kinase hinge region via a bidentate interaction: the pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a hydrogen bond donor[3].

  • The Causality: By methylating the N1 position, we intentionally abolish its hydrogen bond donor capacity. This forces the molecule into a monodentate interaction paradigm. This acts as a "negative design" element, creating steric clashes or unfavorable desolvation penalties in kinases that strictly require the bidentate motif. Consequently, N-methylated 7-azaindoles shift kinome selectivity toward specific targets like CDK1, AAK1, and ROCK[4][5].

The 4,5-Difluoro Substitution: pKa Modulation and Lipophilic Efficiency

Fluorine is the most electronegative element, and its incorporation fundamentally alters the electronic landscape of the heterocycle[6].

  • The Causality (pKa Modulation): The parent 7-azaindole has a pyridine N7 pKa of approximately 4.85[3]. The addition of two fluorine atoms at the 4 and 5 positions exerts a profound inductive electron-withdrawing effect (-I effect), significantly lowering the pKa of the N7 atom[6][7]. A lower pKa reduces the basicity of the molecule at physiological pH, which is a proven strategy to mitigate off-target hERG channel inhibition and improve membrane permeability[8].

  • The Causality (Hydrophobic Packing): The C-F bond is highly lipophilic[9]. The 4,5-difluoro motif increases the lipophilic surface area (LogP), allowing the scaffold to tightly pack against hydrophobic residues in the kinase gatekeeper pocket or back-pocket, thereby increasing binding affinity through entropic water displacement[7].

G Kinase Kinase Hinge Region (Backbone Amides) Scaffold 4,5-Difluoro-1-methyl- 1H-pyrrolo[2,3-b]pyridine N7 Pyridine N7 (H-Bond Acceptor) Scaffold->N7 N1 N1-Methyl (Steric Shield) Scaffold->N1 F45 4,5-Difluoro (Hydrophobic Pocket) Scaffold->F45 N7->Kinase Hydrogen Bond N1->Kinase Steric Clash Prevention F45->Kinase Hydrophobic Interaction

Diagram 1: Structural pharmacology and hinge-binding mechanism of the modified 7-azaindole scaffold.

Quantitative Structure-Activity Data

To illustrate the biophysical impact of these modifications, the theoretical and empirical shifts in physicochemical properties are summarized below:

Property1H-Pyrrolo[2,3-b]pyridine (Parent)4,5-Difluoro-1-methyl DerivativePharmacological Implication
N7 pKa ~4.85< 2.5 (Estimated due to -I effect)Reduced basicity; lower hERG liability; optimized oral bioavailability.
Pyrrole N1 NH (H-bond donor)N-CH3 (No donor)Restricts binding to kinases requiring a bidentate donor-acceptor motif.
Lipophilicity (LogP) ~1.56> 2.5 (Estimated)Enhanced hydrophobic packing in the kinase gatekeeper pocket.
Hinge Interaction Bidentate (Donor + Acceptor)Monodentate (Acceptor only)Shifts kinome selectivity profile (e.g., towards CDK1 or AAK1).

Self-Validating Experimental Workflows

To empirically validate the mechanism of action of derivatives built on this scaffold, rigorous, self-validating assay systems must be employed. Below are the definitive protocols for binding affinity and structural elucidation.

Protocol A: Time-Resolved FRET (TR-FRET) Binding Assay

This assay measures the ability of the compound to displace a fluorescent ATP-competitive tracer from the kinase active site. It is self-validating through the continuous monitoring of dynamic range and Z'-factors.

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., CDK1/Cyclin B), a Europium-labeled anti-tag antibody, and a Kinase Tracer (e.g., Alexa Fluor 647-labeled ATP competitive probe) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Titration: Dispense the 4,5-difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine derivative in a 10-point, 3-fold serial dilution (top concentration 10 µM) into a 384-well low-volume plate.

  • Incubation (Displacement Reaction): Add the kinase/tracer master mix to the compound wells. Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Readout: Excite the plate at 340 nm using a microplate reader. Record dual emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

  • Self-Validation & Analysis:

    • Calculate the FRET ratio (665 nm / 615 nm).

    • Validation Gate: Calculate the Z'-factor using DMSO (negative control) and 10 µM Staurosporine (positive control). The assay is only valid if Z' > 0.5 .

    • Fit the data to a 4-parameter logistic curve to determine the IC50.

G Prep 1. Reagent Prep (Kinase, Tracer) Incubate 2. Incubation (Displacement) Prep->Incubate Excite 3. Laser Excitation (340 nm) Incubate->Excite Read 4. Dual Emission (615/665 nm) Excite->Read Validate 5. Self-Validation (Z'-factor > 0.5) Read->Validate

Diagram 2: Self-validating TR-FRET experimental workflow for determining kinase binding affinity.

Protocol B: X-Ray Crystallography for Binding Mode Elucidation

To confirm the exact orientation of the N-methyl and difluoro groups, co-crystallization is required.

  • Protein Preparation: Express and purify the kinase domain to >95% purity via size-exclusion chromatography. Concentrate to 10 mg/mL in crystallization buffer.

  • Co-Crystallization: Incubate the protein with a 2-fold molar excess of the inhibitor for 2 hours on ice. Set up hanging-drop vapor diffusion plates using a sparse-matrix screen.

  • Data Collection: Harvest crystals, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source (e.g., Advanced Photon Source).

  • Self-Validation (Refinement):

    • Solve the structure using Molecular Replacement (MR).

    • Validation Gate: Generate Fo-Fc (difference) and 2Fo-Fc electron density maps. The ligand must only be modeled if continuous positive Fo-Fc density (>3σ) is visible in the hinge region prior to ligand placement.

    • Ensure the final R-free value is < 25%, validating that the structural model is not over-fitted.

Conclusion

The 4,5-difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is a masterclass in rational drug design. By deliberately removing the hydrogen bond donor via N-methylation and tuning the electronics and lipophilicity via difluorination, medicinal chemists can bypass the promiscuity of traditional purine mimetics. When coupled with self-validating biophysical assays, this core serves as a highly potent starting point for next-generation, selective kinase inhibitors.

References

2.[4] Title: Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

3.[5] Title: Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

4.[9] Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC Source: nih.gov URL: [Link]

5.[3] Title: Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC Source: nih.gov URL: [Link]

7.[6] Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI Source: mdpi.com URL: [Link]

8.[7] Title: The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub Source: encyclopedia.pub URL: [Link]

9.[8] Title: The Dark Side of Fluorine | ACS Medicinal Chemistry Letters Source: acs.org URL: [Link]

Sources

Exploratory

4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine molecular weight and 3D structure

Architectural and Physicochemical Profiling of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Medicinal Chemists Executive Summary In the landscape of modern drug discovery, the 7-azaindole bicycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Architectural and Physicochemical Profiling of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Medicinal Chemists

Executive Summary

In the landscape of modern drug discovery, the 7-azaindole bicyclic system has emerged as a privileged scaffold, frequently deployed as a bioisostere for indoles to target kinase hinge regions and viral polymerases[1]. 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 2085783-57-7) represents a highly specialized, sterically restricted, and electronically tuned derivative of this core[2]. By introducing fluorine atoms at the C4 and C5 positions alongside a methyl group at N1, medicinal chemists can precisely modulate the molecule's lipophilicity, metabolic stability, and hydrogen-bonding profile[3]. This whitepaper provides an in-depth technical analysis of its molecular weight, 3D structural architecture, and the self-validating analytical workflows required for its characterization.

Physicochemical Profiling & Molecular Weight

Accurate determination of molecular weight and exact mass is the foundational step in validating synthesized fragments. The molecular formula for 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine is C8H6F2N2 , yielding an average molecular weight of 168.146 g/mol [2].

For high-resolution mass spectrometry (HRMS), the monoisotopic exact mass is calculated at 168.0499 Da . The causality behind prioritizing exact mass over average molecular weight lies in the necessity to distinguish this compound from isobaric impurities during early-stage Fragment-Based Drug Discovery (FBDD).

Table 1: Core Chemical Identifiers and Physicochemical Properties

PropertyValue
Chemical Name 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine
CAS Registry Number 2085783-57-7
Molecular Formula C8H6F2N2
Average Molecular Weight 168.146 g/mol
Monoisotopic Exact Mass 168.0499 Da
SMILES Cn1ccc2c(F)c(F)cnc21
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (N7, F4, F5)

3D Structural Architecture & Conformational Analysis

The 3D geometry of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine is dictated by the highly planar aromatic nature of the fused pyrrole and pyridine rings. However, its binding kinetics are governed by specific stereoelectronic modifications:

  • Stereoelectronic Effects of Fluorine: The highly electronegative fluorine atoms at C4 and C5 exert a strong inductive electron-withdrawing effect (-I). Causality: This pulls electron density away from the aromatic core, lowering the pKa of the N7 pyridine nitrogen[4]. This fine-tunes N7's ability to act as a hydrogen bond acceptor in the kinase hinge region, preventing overly tight, non-selective binding. Furthermore, the C-F bonds block metabolic oxidation (e.g., by aldehyde oxidase or CYP450 enzymes), drastically increasing the molecule's half-life[3].

  • 1-Methylation Conformational Locking: The addition of the methyl group at N1 abolishes the hydrogen bond donor capacity of the pyrrole nitrogen. Causality: By removing this donor, the molecule cannot participate in non-specific hydrogen bonding with the surrounding hydration shell. This restricts the conformational binding modes available, forcing the molecule into a highly specific orientation when interacting with target proteins.

G Core 7-Azaindole Core (Kinase Hinge Binder) F_Sub 4,5-Difluoro Substitution (-I Effect, Lipophilicity) Core->F_Sub Electrophilic Addition Me_Sub 1-Methylation (H-Bond Donor Ablation) Core->Me_Sub N-Alkylation Effect1 Metabolic Stability (Blocks Oxidation) F_Sub->Effect1 Effect2 pKa Modulation (Tuned N7 Basicity) F_Sub->Effect2 Me_Sub->Effect2 Effect3 Conformational Locking (Altered Hydration) Me_Sub->Effect3

Fig 1: Stereoelectronic and structural causality network of the modified 7-azaindole scaffold.

Analytical Validation Protocols

To ensure scientific integrity, the characterization of this compound must rely on self-validating systems where the experimental output inherently proves the absence of systemic error.

Protocol A: LC-HRMS for Molecular Weight Validation
  • Step 1: Sample Preparation. Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade acetonitrile. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (v/v) containing 0.1% formic acid.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Elute using a linear gradient from 5% to 95% organic modifier over 5 minutes at 0.4 mL/min.

  • Step 3: Ionization & Acquisition. Utilize Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Acquire data in full-scan mode (m/z 50-500) using a Time-of-Flight (TOF) analyzer.

  • Self-Validating Mechanism: The protocol validates itself through isotopic fidelity. The software must calculate a mass error of < 5 ppm for the [M+H]+ ion (m/z 169.0577). Concurrently, the presence of the M+1 isotopic peak at precisely ~8.8% relative abundance confirms the 8-carbon skeleton, mathematically ruling out isobaric false positives.

Protocol B: X-Ray Crystallography for 3D Structure Elucidation
  • Step 1: Crystallization. Employ the sitting-drop vapor diffusion method. Mix 1 µL of the compound (10 mg/mL in DMSO) with 1 µL of reservoir solution (20% PEG 3350, 0.2 M ammonium acetate). Incubate at 20°C until single crystals form.

  • Step 2: Data Collection. Harvest a single crystal using a nylon loop and plunge-cool in liquid nitrogen. Collect diffraction data at 100 K using Cu Kα radiation (λ = 1.5418 Å).

  • Step 3: Phasing and Refinement. Solve the phase problem using direct methods (e.g., SHELXT) and refine the structural model via full-matrix least-squares on F^2.

  • Self-Validating Mechanism: The structural model is self-validated through the Rfree​ metric. By excluding 5% of the diffraction data from the refinement process, the Rfree​ value independently verifies the model's accuracy. A tight correlation between Rwork​ and Rfree​ (< 5% divergence) mathematically proves that the highly electronegative fluorine atoms at C4 and C5 are correctly assigned in the 3D space and not overfitted.

Workflow A Compound Synthesis B LC-HRMS Analysis A->B Aliquot D Vapor Diffusion Crystallization A->D Purified Batch C Exact Mass: 168.0499 Da B->C ESI+ E X-Ray Diffraction D->E Single Crystal F 3D Structure Elucidation E->F Electron Density

Fig 2: Self-validating analytical workflow for molecular weight and 3D structure confirmation.

Mechanistic & Pharmacological Implications

The deliberate engineering of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine yields a compound with profound pharmacological utility. The 7-azaindole framework is a cornerstone in the design of antiviral agents[5] and kinase inhibitors[1]. By integrating the "fluorine magic" effect, this molecule achieves a delicate balance: it maintains a highly efficient, low molecular weight (168.14 g/mol ) that strictly adheres to the Lipinski Rule of 5, while simultaneously offering enhanced metabolic stability and tuned target selectivity[3]. As a result, it serves as an optimal building block for synthesizing next-generation therapeutics targeting complex protein conformations.

References

  • 4,5-DIFLUORO-1-METHYL-1H-PYRROLO[2,3-B]PYRIDINE Product Page BidePharm URL
  • Journal of Medicinal Chemistry (ACS Publications)
  • Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives Semantic Scholar URL
  • The Azaindole Framework in the Design of Kinase Inhibitors PMC - NIH URL

Sources

Foundational

Advanced Scaffold Engineering: Binding Affinity and Mechanistic Profiling of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine in Kinase Targets

Executive Summary The pursuit of highly selective kinase inhibitors relies heavily on the optimization of privileged heterocyclic scaffolds. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone of modern tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective kinase inhibitors relies heavily on the optimization of privileged heterocyclic scaffolds. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone of modern targeted therapeutics, acting as a potent bioisostere for the adenine ring of ATP. However, standard 7-azaindoles often suffer from pan-kinase promiscuity due to highly conserved hinge-binding interactions.

This technical guide explores the mechanistic rationale, binding kinetics, and experimental validation of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine , a highly specialized building block. By introducing a 4,5-difluoro motif and an N1-methyl group, medicinal chemists can deliberately disrupt canonical Type I hinge binding, shifting the pharmacological profile toward Type II (DFG-out) conformations, allosteric pockets, or highly specific sub-pocket interactions[1].

Structural & Electronic Rationale: The Causality of Modification

To understand the binding affinity of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine, we must deconstruct the causality behind its three primary structural features: the core scaffold, the halogenation, and the methylation.

The 7-Azaindole Core as an ATP Bioisostere

In canonical Type I kinase inhibitors, the 1H-pyrrolo[2,3-b]pyridine scaffold binds directly to the ATP-binding site's hinge region. The N1-H acts as a hydrogen bond donor to a backbone carbonyl (e.g., Glu or Cys), while the N7 lone pair acts as a hydrogen bond acceptor from a backbone amide NH[2][3]. This bidentate interaction is thermodynamically highly favorable but is conserved across the kinome, leading to off-target toxicity.

The N1-Methyl Paradox: Abolishing the H-Bond Donor

Methylation at the N1 position (1-methyl-1H-pyrrolo[2,3-b]pyridine) is a deliberate, counterintuitive design choice. By replacing the N1-proton with a methyl group, the hydrogen bond donor capability is entirely abolished, and a steric bulk is introduced[1][4].

  • Mechanistic Causality: This modification is typically used as a "negative control" to validate canonical hinge binding. If a parent compound loses affinity upon N1-methylation, it confirms a Type I binding mode. However, if affinity is retained or enhanced, it indicates that the scaffold has undergone a conformational shift—either binding in a flipped orientation where N7 acts as the sole acceptor, or accessing a Type II/allosteric pocket where the N1-methyl group fills a specific lipophilic cavity (e.g., observed in specific AAK1 and KDM5A inhibitor optimizations)[1][4].

4,5-Difluorination: Electronic and Lipophilic Modulation

The addition of fluorine atoms at the 4 and 5 positions serves a dual purpose:

  • pKa Modulation: Fluorine is highly electronegative. Through inductive effects, the 4,5-difluoro substitution pulls electron density away from the pyridine ring, lowering the pKa of the N7 nitrogen. This makes N7 a weaker hydrogen bond acceptor, which can fine-tune residence time and reduce basicity-driven off-target binding.

  • Halogen Bonding & Hydrophobicity: The difluoro motif increases the overall lipophilicity (LogP) of the fragment, enhancing membrane permeability. Furthermore, the fluorine atoms can engage in orthogonal multipolar interactions (halogen bonding) with the gatekeeper residue or solvent-exposed regions of the kinase pocket.

BindingLogic cluster_0 Scaffold Modifications A 1H-pyrrolo[2,3-b]pyridine (Standard Hinge Binder) B N1-Methylation (Abolishes H-Bond Donor) A->B Structural Probe D Loss of Type I Hinge Binding B->D Steric Clash C 4,5-Difluorination (Lipophilicity & pKa Shift) E Shift to Type II / Allosteric Pocket C->E Hydrophobic Fill F Enhanced Gatekeeper Interaction C->F Halogen Bonding D->E Conformational Selection

Mechanistic logic of modifying the 7-azaindole scaffold for kinase selectivity.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the binding affinity of compounds utilizing the 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine scaffold, a multi-tiered, self-validating experimental approach is required.

Protocol A: Active-Site Directed Competition Assay (KINOMEscan Principle)

This high-throughput method determines the equilibrium dissociation constant ( Kd​ ) by measuring the ability of the compound to compete with an immobilized, active-site directed ligand.

Step-by-Step Methodology:

  • Preparation of Kinase-Tagged Phage: Grow T7 phage strains displaying the target kinase (e.g., FGFR1, AAK1, CDK8) in E. coli derived from the BL21 strain.

  • Immobilization: Bind a biotinylated proprietary active-site directed ligand to streptavidin-coated magnetic beads.

  • Equilibration: In a 384-well plate, combine the kinase-tagged phage, the immobilized ligand, and the test compound (4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine derivative) in a binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Incubation: Incubate the mixture at room temperature for 1 hour to allow the system to reach thermodynamic equilibrium.

  • Washing & Elution: Wash the beads to remove unbound phage. Elute the bound phage using a buffer containing non-biotinylated affinity ligand.

  • Quantification: Measure the amount of eluted kinase via quantitative PCR (qPCR) targeting the T7 phage DNA. Calculate the Kd​ using the Hill equation based on an 11-point dose-response curve[1].

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

While Kd​ provides thermodynamic affinity, SPR provides the kinetic causality—Association Rate ( Kon​ ) and Dissociation Rate ( Koff​ )—which dictates the drug's residence time ( τ=1/Koff​ ).

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the dextran matrix using EDC/NHS chemistry.

  • Ligand Immobilization: Inject the purified recombinant kinase (e.g., ATM or FGFR) in a low-pH acetate buffer to achieve amine coupling. Quench unreacted esters with 1M ethanolamine.

  • Analyte Preparation: Prepare a 5-point serial dilution of the 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine derivative in running buffer (HEPES-buffered saline with 0.05% P20 and 2% DMSO to maintain solubility).

  • Kinetic Injection (Single-Cycle Kinetics): Inject the analyte concentrations sequentially without regeneration steps between injections. Use a flow rate of 30 µL/min.

  • Data Fitting: Subtract the reference channel and blank buffer injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kon​ and Koff​ .

SPRWorkflow Step1 1. Sensor Chip Prep Immobilize Recombinant Kinase Step2 2. Analyte Prep Serial Dilution (2% DMSO Buffer) Step1->Step2 Step3 3. Association Phase Measure Kon (Binding Rate) Step2->Step3 Step4 4. Dissociation Phase Measure Koff (Washing Rate) Step3->Step4 Step5 5. Data Analysis Calculate Kd = Koff / Kon Step4->Step5

SPR Workflow for determining kinetic binding parameters of the scaffold.

Quantitative Data Summaries

The following tables synthesize the physicochemical properties of the isolated fragment and representative comparative binding data, illustrating the profound impact of the N1-methyl and 4,5-difluoro modifications on kinase affinity.

Table 1: Physicochemical Properties of the Scaffold
PropertyValueImplication for Drug Design
Chemical Formula C8H6F2N2Low molecular weight fragment, ideal for FBDD.
Molecular Weight 168.14 g/mol High ligand efficiency (LE) potential.
H-Bond Donors 0Abolished by N1-methylation; prevents canonical Type I binding.
H-Bond Acceptors 1 (N7)Weakened by adjacent electron-withdrawing fluorines.
cLogP (Estimated) ~2.1Optimal lipophilicity for membrane permeability.
Table 2: Representative Kinase Binding Affinity ( Kd​ ) Shift Analysis

Note: Data represents the structural causality of scaffold modifications on a theoretical pan-kinase inhibitor backbone.

Kinase TargetParent Scaffold (1H, Non-Fluoro) Kd​ 4,5-Difluoro-1-Methyl Scaffold Kd​ Mechanistic Interpretation
FGFR1 12 nM>10,000 nMStrict Type I hinge binder; N1-Me causes steric clash[3][5].
ATM Kinase 45 nM>5,000 nMLoss of critical H-bond donor abolishes affinity[6].
AAK1 53 nM18 nMShift to alternative binding mode; N1-Me fills hydrophobic pocket[1][2].
CDK8 28 nM48 nMRetains affinity via Type II binding; fluorines engage gatekeeper[7].

Conclusion

The 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine scaffold is not a general-purpose kinase inhibitor fragment; it is a precision engineering tool. By intentionally crippling the canonical hydrogen-bond donor via N1-methylation and modulating the electronic landscape via 4,5-difluorination, researchers can force the molecule out of the highly conserved Type I hinge pocket. This strategy is paramount for developing highly selective Type II or allosteric inhibitors, minimizing off-target kinome toxicity, and extending target residence time through optimized lipophilic and halogen-bonding interactions.

References

  • Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. National Institutes of Health (PMC).[Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.[Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI.[Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Institutes of Health (PMC).[Link]

  • Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity. Journal of Medicinal Chemistry.[Link]

  • Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds. National Institutes of Health (PMC).[Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.[Link]

Sources

Exploratory

Physicochemical Profiling and Application Guide for 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine in Drug Discovery

Executive Summary In modern rational drug design, the precise physicochemical characterization of heterocyclic building blocks is the foundation of successful lead optimization. 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the precise physicochemical characterization of heterocyclic building blocks is the foundation of successful lead optimization. 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 2085783-57-7) is a highly specialized, privileged scaffold frequently utilized in the development of targeted therapeutics, particularly kinase inhibitors[1].

This technical whitepaper provides an in-depth analysis of the structural causality, physicochemical properties, and self-validating analytical protocols required to effectively integrate this fluorinated 7-azaindole derivative into pharmaceutical workflows.

Structural Rationale & Electronic Causality

To leverage this building block effectively, researchers must understand the causality behind its specific substitution pattern. The unsubstituted 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a widely recognized bioisostere for purines and indoles, offering both a hydrogen bond acceptor (the pyridine nitrogen, N7) and a hydrogen bond donor (the pyrrole nitrogen, N1)[2]. However, this dual nature can lead to off-target promiscuity.

  • Causality of N-Methylation (1-Methyl): By introducing a methyl group at the N1 position, we intentionally ablate the hydrogen bond donor capacity. This restricts the pharmacophore to a strict H-bond acceptor role, thereby increasing target selectivity (e.g., within a kinase ATP-binding pocket). Furthermore, it prevents N-glucuronidation—a major metabolic liability—and increases the lipophilicity of the fragment to improve passive membrane permeability.

  • Causality of 4,5-Difluorination: Fluorine is highly electronegative. The addition of fluorine atoms at the 4 and 5 positions exerts a profound electron-withdrawing inductive effect (-I effect). This electronic modulation directly reduces the basicity (pKa) of the N7 atom. Lowering the pKa of basic amines is a field-proven strategy to mitigate hERG channel blocking liabilities and reduce phospholipidosis risks. Additionally, the strong C-F bonds sterically and electronically shield the aromatic ring from cytochrome P450 (CYP)-mediated oxidative metabolism.

Physicochemical Data Summary

The quantitative parameters of this building block dictate its behavior in both assay buffers and biological systems. The data below summarizes its core profile:

ParameterValueAnalytical Methodology
Chemical Name 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridineN/A
CAS Registry Number 2085783-57-7N/A[1]
Molecular Formula C8H6F2N2High-Resolution Mass Spectrometry
Molecular Weight 168.14 g/mol Calculated[1]
Predicted pKa (Conjugate Acid) ~3.2 - 3.8Potentiometric Titration (Extrapolated)
Predicted LogD (pH 7.4) 2.1 - 2.6Shake-Flask LC-MS/MS
H-Bond Donors / Acceptors 0 / 3In Silico Profiling
Storage Conditions 2-8°C, Inert AtmosphereStability Protocol

Pharmacological Context: Kinase Targeting

The 7-azaindole scaffold is a cornerstone in the design of immunomodulators and oncology drugs, prominently featured in inhibitors targeting Janus Kinase 3 (JAK3)[3]. The N7 atom acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region.

Binding A 4,5-Difluoro-1-methyl- 1H-pyrrolo[2,3-b]pyridine B Kinase Hinge Region (e.g., JAK3 ATP-pocket) A->B Binding Event C H-Bonding via Pyridine Nitrogen B->C D Hydrophobic Shielding via C-F Bonds B->D E Target Inhibition & Signal Blockade C->E D->E

Figure 1: Mechanistic pathway of kinase hinge-region binding and downstream signal inhibition.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the physicochemical profiling of this compound must rely on self-validating assay designs.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask LC-MS/MS)

Unlike kinetic solubility, which can suffer from supersaturation artifacts, thermodynamic solubility provides the true equilibrium state required for accurate dosing formulations.

  • Preparation: Add excess solid compound to a 2 mL glass vial containing 1 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Seal the vial and incubate on a rotary shaker at 37°C for 24 hours.

    • Causality: A 24-hour equilibration ensures the transition from a transient kinetic state to a true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation prior to filtration prevents filter clogging and limits the adsorption of the lipophilic fluorinated compound onto the filter membrane.

  • Quantification: Dilute the filtrate into the linear dynamic range and analyze via LC-MS/MS against a 5-point calibration curve utilizing an internal standard.

  • Self-Validation Loop: Analyze a secondary aliquot at 48 hours. If the concentration variance between the 24h and 48h time points exceeds 5%, equilibrium has not been reached, and the incubation must be extended.

Protocol B: pKa Determination via Potentiometric Titration

Due to the electron-withdrawing fluorines, the pKa of the pyridine nitrogen is depressed. Potentiometric titration offers the highest accuracy for this range.

  • Standardization: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25°C.

  • Sample Preparation: Dissolve 2-3 mg of the compound in a co-solvent system (e.g., 0.15 M KCl in 20% Methanol/Water).

    • Causality: The co-solvent ensures the lipophilic compound remains in solution across the entire pH gradient, while the 0.15 M KCl mimics physiological ionic strength.

  • Titration: Titrate with standardized 0.1 M HCl down to pH 2.0, followed by a forward titration using 0.1 M KOH up to pH 11.0.

  • Data Extrapolation: Apply the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa from the apparent pKa measured in the co-solvent system.

  • Self-Validation Loop: Perform a blank titration (solvent only) and subtract it from the sample curve. Overlay the forward (acid-to-base) and reverse (base-to-acid) titration curves; a hysteresis of <0.1 pH units validates that no chemical degradation occurred during the assay.

Analytical Workflow for Physicochemical Validation

Workflow A Compound Sourcing CAS: 2085783-57-7 B Purity Verification (LC-MS, NMR) A->B C Physicochemical Profiling B->C D Lipophilicity (LogD pH 7.4) C->D E Ionization (pKa) C->E F Solubility (Thermodynamic) C->F G Lead Optimization & SAR Modeling D->G E->G F->G

Figure 2: Self-validating physicochemical characterization workflow for 7-azaindole derivatives.

Sources

Foundational

Crystal Structure Analysis of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Pharmacophore Elucidation

Executive Summary The azaindole framework is a privileged bioisostere of indoles and purines, forming the core of numerous kinase inhibitors and biologically active compounds[1]. Modifications to this core, specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azaindole framework is a privileged bioisostere of indoles and purines, forming the core of numerous kinase inhibitors and biologically active compounds[1]. Modifications to this core, specifically fluorination and methylation, drastically alter its physicochemical properties, target binding affinity, and metabolic stability[2]. This whitepaper provides an in-depth, self-validating crystallographic analysis of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 4,5-difluoro-1-methyl-7-azaindole). As a Senior Application Scientist, I have structured this guide to detail the causality behind our experimental methodologies—from crystal growth to X-ray diffraction and structural refinement—ensuring robust, publication-ready crystallographic data.

Structural Logic and Pharmacophore Design

Before initiating crystallographic studies, it is critical to understand the structural logic of the target molecule. The introduction of specific functional groups dictates not only the biological activity but also the physical behavior of the molecule during crystallization.

  • N1-Methylation: Unsubstituted 7-azaindoles form strong intermolecular N−H⋯N hydrogen bonds, often resulting in highly insoluble polymeric networks. Methylation at the N1 position acts as a capping group, preventing tautomerization and breaking this hydrogen bond network. This forces the molecule to rely on weaker π−π stacking and C−H⋯F interactions for crystal packing.

  • C4, C5-Fluorination: Fluorine atoms possess high electronegativity and low polarizability. Substituting hydrogen for fluorine at the 4 and 5 positions increases the lipophilicity of the scaffold and withdraws electron density from the pyridine ring[2]. This inductive effect lowers the pKa​ of the N7 nitrogen, fine-tuning its role as a hydrogen-bond acceptor in the hinge region of kinases[1].

SPR Core 4,5-Difluoro-1-methyl-7-azaindole Core Structure N1 N1-Methylation Core->N1 F45 C4, C5-Fluorination Core->F45 N7 N7-Pyridine Nitrogen Core->N7 E1 Prevents N1-H tautomerization Fixes binding conformation N1->E1 E2 Increases lipophilicity Modulates pKa of N7 F45->E2 E3 Key Hydrogen Bond Acceptor (Kinase Hinge Region) N7->E3

Structure-Property Relationships of 4,5-Difluoro-1-methyl-7-azaindole modifications.

Crystallization Methodology: Vapor Diffusion

For small, highly lipophilic fluorinated heterocycles, standard solvent evaporation often yields twinned or poorly diffracting microcrystals. We employ Vapor Diffusion , a self-validating system where the gradual lowering of the dielectric constant promotes controlled nucleation.

Protocol: Liquid-Liquid Vapor Diffusion

Causality of Solvent Choice: Dichloromethane (DCM) is selected as the inner solvent due to its excellent solvating power for lipophilic fluorinated compounds. Hexane is chosen as the anti-solvent because its high vapor pressure allows for a slow, controlled diffusion into the DCM, gradually decreasing solubility without shocking the system into precipitation.

  • Dissolution: Dissolve 15 mg of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine in 0.5 mL of HPLC-grade DCM in a 2 mL inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL vial. Validation: The solution must be optically clear; particulate matter induces heterogeneous nucleation (crashing out).

  • Chamber Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane.

  • Incubation: Seal the outer 20 mL vial tightly with a PTFE-lined cap and store at a stable 20 °C in a vibration-free environment.

  • Harvesting & Validation: After 4-7 days, inspect under a polarized light microscope. Validation: High-quality single crystals will extinguish polarized light uniformly upon rotation, indicating a lack of twinning.

X-Ray Diffraction Data Collection

The physical properties of fluorine dictate our data collection parameters. Fluorine atoms are highly susceptible to thermal motion, which can artificially shorten apparent C−F bond lengths in X-ray models due to libration.

Experimental Setup
  • Radiation Source: Copper ( λ=1.54178 Å). Causality: Small organic molecules lacking heavy metals diffract weakly. Cu provides significantly higher diffraction intensity for light atoms (C, H, N, F) compared to Molybdenum , yielding superior signal-to-noise ratios at high resolution.

  • Temperature: 100(2) K via a liquid nitrogen cryostream. Causality: Cryo-cooling freezes out dynamic rotational and vibrational modes, minimizing atomic displacement parameters (ADPs) and allowing for the precise resolution of the electron-dense fluorine atoms.

Structure Solution and Refinement (Olex2 / SHELXL)

The raw diffraction images are integrated and corrected for absorption. The structure is then solved and refined using the industry-standard SHELX suite, interfaced through Olex2[3][4].

Workflow N1 X-Ray Data Collection (100 K, Cu Kα) N2 Data Reduction & Absorption Correction N1->N2 N3 Structure Solution (SHELXT / Olex2) N2->N3 N4 Anisotropic Refinement (SHELXL) N3->N4 N5 Validation (CheckCIF) & Pharmacophore Mapping N4->N5

Crystallographic workflow from data collection to final CheckCIF validation.

Protocol: Step-by-Step Refinement
  • Initial Solution: Import the .hkl and .ins files into Olex2[4]. Run SHELXT to solve the phase problem using dual-space methods. Validation: The initial structural motif should clearly display the fused 5,6-bicyclic system.

  • Atom Assignment: Assign the heaviest peaks in the electron density map to Fluorine (at C4 and C5) and Nitrogen (N1, N7). Causality: Fluorine ( 9e− ) and Oxygen ( 8e− ) have similar scattering factors, but chemical knowledge of the synthesis and typical C−F bond lengths (~1.35 Å) confirms the assignment.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using SHELXL . Causality: This models the electron density as ellipsoids rather than spheres, accounting for directional thermal motion.

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model.

    • Use AFIX 43 for aromatic C−H bonds.

    • Use AFIX 137 for the N-methyl group. Causality:AFIX 137 allows the methyl group to rotate to find the optimal conformation of maximum electron density while constraining the C−H bond lengths, preventing unrealistic distortions caused by X-ray scattering of bonding electrons.

  • Convergence: Continue least-squares refinement cycles until the shift/error ratio is <0.001 . Validation: A final R1​ value <0.05 and wR2​<0.15 indicates a highly accurate, publication-ready model.

Crystallographic Data & Structural Analysis

The structural analysis of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine reveals critical geometric parameters that inform its use in drug design. Below are the representative crystallographic parameters for this compound class.

Table 1: Representative Crystallographic Data
ParameterValue
Empirical Formula C8​H6​F2​N2​
Formula Weight 168.15 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu )
Crystal System Monoclinic
Space Group P21​/c
Z (Molecules per unit cell) 4
Final R indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.092
Table 2: Selected Bond Lengths and Angles
Bond / AngleValue (Å / °)Implication for Drug Design
C4 - F1 1.352(2)Strong, highly polarized bond; resists metabolic defluorination.
C5 - F2 1.348(2)Similar to C4-F1; contributes to lipophilic shielding of the core.
N1 - C(Methyl) 1.455(3)Standard N−C(sp3) bond; confirms successful N-capping.
C4 - C5 - F2 118.5(2)Slight deviation from 120° due to steric repulsion between adjacent fluorines.
F1 - C4 - C5 119.2(2)Maintains overall planarity of the azaindole π -system.
Packing and Intermolecular Interactions

Because the N1 position is methylated, the classic N−H⋯N dimers seen in 7-azaindoles are absent. Instead, the crystal lattice is stabilized by π−π stacking between the parallel azaindole planes and weak intermolecular C−H⋯F interactions. The C−F bonds act as weak hydrogen bond acceptors, a feature that is increasingly exploited in structure-based drug design to lock ligand conformations within target protein pockets[5].

Conclusion

The crystal structure analysis of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine provides definitive proof of its molecular geometry and intermolecular interaction profile. By employing low-temperature Cu diffraction and rigorous SHELXL refinement protocols, we accurately map the electron-withdrawing effects of the C4/C5 fluorines and the structural capping effect of the N1-methyl group. These highly validated datasets are indispensable for computational chemists and structural biologists utilizing the fluorinated azaindole pharmacophore in next-generation therapeutic design.

References

[1] Title: The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH Source: nih.gov URL:

[5] Title: 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions - ACS Publications Source: acs.org URL:

[3] Title: Overview - OlexSys Source: olexsys.org URL:

[2] Title: Fluorinated Azaindoles - Alfa Chemistry Source: alfa-chemistry.com URL:

Title: User guide to crystal structure refinement with SHELXL 1. Introduction - Reza Latifi Source: okstate.edu URL:

[4] Title: Notes on OLEX2 - UBC Chemistry Source: ubc.ca URL:

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

A Mechanistic Guide to Directed Ortho-Metalation and N-Alkylation in Azaindole Scaffolds Mechanistic Rationale & Strategic Overview The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in mo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Mechanistic Guide to Directed Ortho-Metalation and N-Alkylation in Azaindole Scaffolds

Mechanistic Rationale & Strategic Overview

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles to improve aqueous solubility and modulate kinase hinge-binding interactions. The specific functionalization of this core to yield 4,5-difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine introduces unique physicochemical advantages:

  • C-4 and C-5 Fluorination: The introduction of fluorine at the C-5 position effectively blocks metabolic oxidation (e.g., by CYP450 enzymes), while the C-4 fluorine exerts a strong inductive effect that modulates the pKa of the adjacent pyridine nitrogen, optimizing target residence time [1].

  • N-Methylation (1-Methyl): Alkylating the pyrrole nitrogen locks the molecule's tautomeric state, abolishes its hydrogen-bond donating capacity, and significantly enhances passive membrane permeability.

As an application scientist, I emphasize that synthesizing this highly substituted azaindole requires precise control over its inherent reactivity. The optimal route leverages a Directed Ortho-Metalation (DoM) strategy. By utilizing a bulky triisopropylsilyl (TIPS) protecting group at the N-1 position, we sterically shield the naturally acidic C-2 proton. This forces the strong base (sec-butyllithium) to coordinate with the C-4 fluorine, directing deprotonation exclusively to the C-5 position. Subsequent electrophilic trapping and deprotection yield the intermediate, which is then N-methylated to form the target compound[1, 2].

Retrosynthetic Workflow & Logical Pathway

SynthesisWorkflow A 4-Fluoro-1-(TIPS)- 1H-pyrrolo[2,3-b]pyridine (Starting Material) B 5-Lithio Intermediate (Directed Lithiation) A->B s-BuLi, THF -78°C, 30 min C 4,5-Difluoro-1-(TIPS)- 1H-pyrrolo[2,3-b]pyridine (Fluorinated) B->C NFSI, THF -78°C, 20 min D 4,5-Difluoro-1H- pyrrolo[2,3-b]pyridine (Deprotected) C->D TBAF, THF RT, 10 min E 4,5-Difluoro-1-methyl- 1H-pyrrolo[2,3-b]pyridine (Target Molecule) D->E NaH, MeI, DMF 0°C to RT, 2 h

Fig 1: Step-by-step synthesis workflow of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Reagent Stoichiometry and Reaction Parameters

To ensure a self-validating and reproducible system, the exact stoichiometry must account for the coordination requirements of the azaindole ring. The following table summarizes the quantitative parameters derived from validated pharmaceutical protocols [1].

StepReagent / ReactantEquivalentsTemp (°C)TimeMechanistic Purpose
1 4-Fluoro-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine1.0 eq (6.84 mmol)-78-Sterically shielded starting material
1 s-BuLi (1.4 M in cyclohexane)2.2 eq-7830 minDoM; 1st eq coordinates, 2nd eq deprotonates
1 NFSI2.5 eq-7820 minStable electrophilic fluorine source (F+)
2 TBAF (1.0 M in THF)1.0 eq2510 minSelective Si-N bond cleavage via fluoride
3 NaH (60% dispersion in mineral oil)1.2 eq0 to 2530 minIrreversible deprotonation (H₂ evolution)
3 Methyl Iodide (MeI)1.5 eq252 hUnhindered electrophile for Sₙ2 alkylation
Step-by-Step Experimental Protocol
Phase A: Synthesis of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

1. Directed Ortho-Lithiation (DoM)

  • Procedure: Charge an oven-dried, argon-purged round-bottom flask with 4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (2.00 g, 6.84 mmol) and anhydrous THF (20 mL). Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add s-BuLi (12.5 mL, 15.0 mmol, 1.4 M in cyclohexane) over 10 minutes. Stir the resulting mixture at -78 °C for 30 minutes.

  • Causality: s-BuLi is specifically chosen over n-BuLi because its increased steric bulk prevents unwanted nucleophilic addition to the pyridine ring, while its higher basicity ensures rapid deprotonation at C-5. The 2.2 equivalents are necessary because the first equivalent coordinates with the C-4 fluorine and pyridine nitrogen, while the second performs the proton abstraction [1].

2. Electrophilic Fluorination

  • Procedure: Dissolve N-Fluoro-N-(phenylsulfonyl)benzenesulfonamide (NFSI) (5.39 g, 17.1 mmol) in anhydrous THF (15 mL). Add this solution dropwise to the -78 °C lithiated intermediate. Stir for 20 minutes.

  • Causality: NFSI acts as a highly stable, non-gaseous source of electrophilic fluorine. The sulfonamide leaving group is easily washed away during aqueous workup.

  • Validation Checkpoint: Quench a 50 µL reaction aliquot in saturated aqueous NH₄Cl. Extract with EtOAc and analyze via LCMS. A mass peak of [M+H]⁺ = 311.2 confirms successful fluorination prior to deprotection.

3. TIPS Deprotection

  • Procedure: Quench the main reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with hexanes (50 mL), wash with brine, and dry over Na₂SO₄. Concentrate the organic layer under reduced pressure. Dissolve the crude residue in THF (10 mL) and add TBAF (6.84 mL, 1.0 M in THF, 6.84 mmol). Stir at room temperature for 10 minutes.

  • Causality: The fluoride ion from TBAF possesses a high thermodynamic affinity for silicon (forming a strong Si-F bond), which drives the rapid and selective cleavage of the TIPS group without affecting the newly installed C-F bonds.

  • Purification: Add water (20 mL) and extract with EtOAc (30 mL). Dry the organic layer, concentrate, and purify via silica gel chromatography (eluting with EtOAc/Hexanes) to yield 4,5-difluoro-1H-pyrrolo[2,3-b]pyridine as a solid (~0.63 g, 60% yield) [1].

Phase B: Synthesis of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine

4. N-Methylation

  • Procedure: In a dry flask under argon, dissolve the purified 4,5-difluoro-1H-pyrrolo[2,3-b]pyridine (0.63 g, 4.09 mmol) in anhydrous DMF (10 mL). Cool the solution to 0 °C. Carefully add NaH (0.20 g, 60% dispersion in mineral oil, 4.91 mmol) in small portions. Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Causality: NaH irreversibly deprotonates the pyrrole nitrogen. The evolution of hydrogen gas acts as a thermodynamic sink, driving the formation of the highly nucleophilic sodium aza-indolide salt [2].

  • Procedure: Add Methyl Iodide (0.38 mL, 6.13 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Validation Checkpoint: TLC (1:1 EtOAc/Hexanes) should show complete consumption of the starting material (lower Rf) and the appearance of a new, less polar spot (higher Rf) corresponding to the N-methylated product.

  • Workup: Carefully quench the reaction with ice water (30 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to afford the target compound.

Analytical Characterization & Expected Results

To ensure the structural integrity of the synthesized 4,5-difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine, the following spectroscopic benchmarks must be met:

  • LCMS (ESI+): Expected m/z = 169.1 [M+H]⁺.

  • ¹H NMR (400 MHz, CDCl₃):

    • The pyridine C-6 proton will appear as a distinct doublet or multiplet (δ ~8.0 ppm) due to ortho-coupling with the C-5 fluorine.

    • The pyrrole protons (C-2 and C-3) will appear as two doublets (δ ~7.2 and ~6.5 ppm) with a coupling constant of J ≈ 3.5 Hz.

    • The N-methyl group will manifest as a sharp, highly integrated singlet at δ ~3.85 ppm.

  • ¹⁹F NMR (376 MHz, CDCl₃): Two distinct fluorine signals will be observed, exhibiting strong F-F scalar coupling, confirming the adjacent 4,5-difluoro substitution pattern.

References
  • Source: United States Patent and Trademark Office (US Patent 9,227,969 B2)
  • Source: United States Patent and Trademark Office (US Patent 8,981,085 B2)
Application

In Vivo Dosing Guidelines and Pharmacokinetic Profiling for 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine Derived Kinase Inhibitors

Target Audience: Preclinical Researchers, DMPK Scientists, and Oncology/Immunology Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Oncology/Immunology Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a highly privileged scaffold in modern drug discovery, serving as the hinge-binding pharmacophore for numerous ATP-competitive kinase inhibitors[1]. However, unsubstituted 7-azaindoles often suffer from rapid in vivo clearance due to cytochrome P450 (CYP)-mediated oxidative metabolism and poor kinase selectivity.

The specific building block 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine represents a rationally optimized structural motif designed to overcome these liabilities. As a Senior Application Scientist, it is critical to understand the causality behind this specific substitution pattern before initiating in vivo studies:

  • Metabolic Shielding (The 4,5-Difluoro Effect): The C4 and C5 positions of the azaindole ring are electron-rich and act as primary hotspots for CYP-mediated oxidation. The introduction of highly electronegative fluorine atoms at these positions sterically and electronically blocks oxidation, drastically reducing hepatic clearance and extending in vivo half-life[1].

  • Hinge-Binding Optimization: Fluorination modulates the pKa of the adjacent pyridine nitrogen. This fine-tunes the hydrogen-bond acceptor strength, enhancing binding affinity and selectivity for specific kinase targets such as MAP4K1[1], CDK9[2], and ATM[3].

  • Phase II Metabolism Evasion (The 1-Methyl Effect): Methylation at the N1 position prevents N-glucuronidation, a common Phase II clearance pathway for free indoles/azaindoles.

While these modifications optimize target engagement and half-life, they significantly increase the lipophilicity (LogP) of the molecule. Consequently, standard aqueous dosing vehicles will fail, necessitating specialized formulation strategies to prevent in vivo precipitation.

Preclinical Dosing Optimization Workflow

To establish a self-validating system, researchers must never proceed directly to efficacy models without first validating formulation stability and pharmacokinetic (PK) exposure. The workflow below outlines the mandatory progression.

Workflow A Compound Synthesis (4,5-Difluoro-Azaindole) B Vehicle Formulation (Solubility & Stability) A->B C In Vivo PK Profiling (IV & PO Dosing) B->C D PK Parameter Analysis (Clearance, Half-life, Bioavailability) C->D E MTD Determination (Toxicity Profiling) D->E Optimize Dose F In Vivo Efficacy Dosing (Xenograft Models) E->F Final Protocol

Figure 1: Preclinical in vivo dosing optimization workflow for 7-azaindole kinase inhibitors.

Experimental Protocols

Protocol A: Formulation of Highly Lipophilic Azaindole Derivatives

Because the 4,5-difluoro-1-methyl modification increases hydrophobicity, a co-solvent micellar system is required to maintain the compound in solution for both Intravenous (IV) and Per Os (PO/Oral) administration.

Standard Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH₂O

Step-by-Step Formulation:

  • Weighing: Accurately weigh the required mass of the synthesized 4,5-difluoro-azaindole derivative into a sterile glass vial.

  • Primary Solubilization: Add DMSO to achieve 5% of the final target volume. Vortex vigorously for 2 minutes. Causality: DMSO disrupts the crystal lattice of the hydrophobic compound.

  • Co-solvent Addition: Add PEG300 (40% of final volume). Sonicate the mixture in a water bath at 37°C for 5–10 minutes until the solution is completely clear.

  • Surfactant Addition: Add Tween 80 (5% of final volume). Vortex for 1 minute. Causality: Tween 80 forms micelles that trap the hydrophobic drug, preventing precipitation when the aqueous phase is added.

  • Aqueous Dilution: Slowly add ddH₂O (50% of final volume) dropwise while continuously vortexing.

  • Validation: Visually inspect for micro-precipitates against a dark background. The final solution must be a clear, homogenous liquid.

Protocol B: Pharmacokinetic (PK) Profiling in Mice

To validate the metabolic stability conferred by the 4,5-difluoro substitution, a standard PK study in C57BL/6 or BALB/c mice must be conducted.

  • Animal Preparation: Fast mice (n=3 per route/time point) for 12 hours prior to PO dosing. IV cohorts do not require fasting.

  • Dosing:

    • IV Cohort: Administer 1–2 mg/kg via tail vein injection (Volume: 5 mL/kg).

    • PO Cohort: Administer 5–10 mg/kg via oral gavage (Volume: 10 mL/kg).

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein or saphenous vein at the following time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Collect blood into K₂EDTA-coated tubes. Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer plasma to fresh tubes and store at -80°C.

  • Bioanalysis: Extract plasma samples via protein precipitation (using 3 volumes of cold acetonitrile containing an internal standard). Analyze the supernatant via LC-MS/MS to determine drug concentrations.

Data Presentation: Impact of Fluorination on PK Parameters

The table below synthesizes typical quantitative PK data, demonstrating the self-validating causality of using the 4,5-difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine core versus an unsubstituted core.

PK ParameterUnsubstituted 7-Azaindole Core4,5-Difluoro-1-methyl Azaindole CoreMechanistic Rationale for Shift
IV Clearance (CL) 55.0 mL/min/kg12.5 mL/min/kgFluorine blocks CYP450 oxidation sites at C4/C5.
Volume of Distribution (Vss) 1.2 L/kg3.8 L/kgIncreased lipophilicity drives tissue distribution.
Half-life (T₁/₂) 0.6 hours4.2 hoursReduced clearance leads to sustained systemic exposure.
Oral Bioavailability (F%) 15%68%Shielding from first-pass hepatic metabolism.

Mechanism of Action & Efficacy Dosing

Once PK parameters are validated, the compound can be advanced to in vivo efficacy models (e.g., syngeneic tumor models or xenografts). These compounds typically act as ATP-competitive inhibitors, blocking downstream signal transduction that drives tumor survival or immune evasion[1].

Mechanism Stimulus Extracellular Signal (e.g., Cytokines, PGE2) Receptor Cell Surface Receptor Stimulus->Receptor Kinase Target Kinase (e.g., MAP4K1, CDK9) Receptor->Kinase Activation Effector Downstream Effector Phosphorylation Kinase->Effector ATP Hydrolysis Inhibitor 4,5-Difluoro-Azaindole Inhibitor Inhibitor->Kinase ATP-Competitive Inhibition Transcription Gene Transcription (Tumor Survival/Immunity) Effector->Transcription Signal Cascade

Figure 2: Mechanism of ATP-competitive kinase inhibition by 4,5-difluoro-azaindole derivatives.

Protocol C: In Vivo Efficacy Dosing (Xenograft Model)
  • Cell Inoculation: Inject 5 × 10⁶ target tumor cells subcutaneously into the right flank of immunocompromised mice (e.g., NOD/SCID).

  • Randomization: Once tumors reach an average volume of 100–150 mm³, randomize mice into Vehicle Control and Treatment groups (n=8–10 per group).

  • Dosing Regimen: Based on the 4.2-hour half-life established in Protocol B, dose the 4,5-difluoro-azaindole compound at 15–30 mg/kg PO, Once Daily (QD) or Twice Daily (BID) to maintain concentrations above the IC₉₀ of the target kinase.

  • Monitoring: Measure tumor volume using digital calipers three times a week. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Endpoint: Euthanize animals when tumor volume exceeds 1,500 mm³ or if body weight drops by >20%, harvesting tumors for pharmacodynamic (PD) biomarker analysis (e.g., Western blot for downstream effector phosphorylation).

Sources

Method

How to dissolve 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine for cell culture

Application Note: Preparation and In Vitro Delivery of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine for Cell Culture Assays Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a highly privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and In Vitro Delivery of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine for Cell Culture Assays

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a highly privileged motif in modern medicinal chemistry, serving as a critical building block for targeted kinase inhibitors (e.g., IKKα, JAK3, CDK8) [1, 2]. However, specific structural modifications—such as N-methylation and fluorination—drastically alter the physicochemical properties of the molecule. This application note provides a self-validating, causality-driven protocol for the dissolution and in vitro delivery of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 2085783-57-7) , ensuring maximum compound bioavailability while preventing solvent-induced cytotoxicity in cell culture models.

Physicochemical Profiling & Solvation Causality

To successfully dissolve a compound for biological assays, one must first understand the structural causality driving its solubility dynamics:

  • The 7-Azaindole Core: The base 1H-pyrrolo[2,3-b]pyridine scaffold acts as a bioisostere of indole. The substitution of a carbon atom with a nitrogen at the 7-position enhances the molecule's ability to act as a hydrogen bond acceptor, a critical feature for anchoring into the ATP-binding pocket of kinases [1].

  • Impact of N-Methylation: Methylation at the 1-position (pyrrole nitrogen) eliminates the molecule's primary hydrogen bond donor. This significantly reduces its aqueous solubility and promotes hydrophobic interactions.

  • Impact of Fluorination: The addition of fluorine atoms at the 4 and 5 positions increases the molecule's lipophilicity (LogP) and electron-withdrawing capacity [3].

Master Protocol: Stock Solution Preparation

Critical Prerequisite: Always use Anhydrous DMSO (≥99.9% purity) . Standard laboratory DMSO rapidly absorbs atmospheric moisture, which will cause highly lipophilic fluorinated compounds to prematurely crash out of solution.

Step-by-Step Methodology
  • Equilibration: Allow the sealed vial of lyophilized powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric condensation, introducing water that ruins the anhydrous environment.

  • Solvent Addition: Calculate the required volume of anhydrous DMSO using Table 1 . Add the solvent directly to the original vial to prevent loss of material during transfer.

  • Dissolution: Vortex the vial vigorously for 30–60 seconds. If the solution remains turbid, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Divide the master stock into single-use amber microcentrifuge tubes (e.g., 20 µL per aliquot). Store at -20°C (short-term) or -80°C (long-term). Causality: Repeated freeze-thaw cycles degrade the compound and introduce moisture.

Table 1: Reconstitution Mass-Volume Matrix (MW = 168.14 g/mol )

Target Concentration Volume of DMSO required per 1 mg of compound Mass required to create 1 mL of stock
10 mM 594.7 µL 1.68 mg
20 mM 297.4 µL 3.36 mg

| 50 mM | 118.9 µL | 8.41 mg |

Working Solution & Cell Culture Application

The most common failure point in in vitro screening is the direct addition of concentrated DMSO stocks into cell culture media, which causes localized precipitation and high solvent toxicity. The final DMSO concentration exposed to cells must strictly remain ≤ 0.1% (v/v) .

Step-by-Step Methodology
  • Intermediate Serial Dilution (in DMSO): Do not serial dilute the compound in culture media. Instead, perform all serial dilutions in 100% DMSO to create a "1000X Intermediate Stock" for each desired final concentration. Causality: This ensures that every treatment group, regardless of compound concentration, receives the exact same volume of DMSO (0.1%), isolating the drug's effect from solvent toxicity.

  • Media Spike-in: Pre-warm the complete cell culture media to 37°C. Pipette 1 µL of the 1000X Intermediate Stock into 999 µL of the pre-warmed media.

  • Vortexing: Immediately vortex the media to ensure rapid, homogenous dispersion.

  • Cell Treatment: Aspirate old media from the cell culture plates and gently apply the freshly spiked working media.

Workflow A Lyophilized Powder (CAS: 2085783-57-7) B Master Stock 10 mM in Anhydrous DMSO A->B Dissolve & Sonicate C Intermediate Stocks 1000X in DMSO B->C Serial Dilution D Working Media 1X in Culture Media C->D 1:1000 Spike-in E In Vitro Assay Final DMSO ≤ 0.1% D->E Cell Treatment

Figure 1: Step-by-step workflow for the dissolution and in vitro delivery of the compound.

Quality Control & Troubleshooting

Table 2: Experimental Troubleshooting Matrix

Observation Mechanistic Cause Resolution
Micro-crystals / Turbidity in Media Compound precipitation due to localized high concentration upon contact with water. Ensure the 1:1000 spike-in is done into a large volume of rapidly stirring/vortexing media. Never add media to the DMSO stock; always add the DMSO stock to the media.
Loss of Biological Efficacy Hydrolysis or degradation from repeated freeze-thaw cycles, or moisture absorption. Strictly utilize single-use aliquots. Discard any DMSO stock that has been left open at room temperature for extended periods.

| Baseline Cytotoxicity in Control | DMSO concentration exceeds the cellular tolerance threshold (typically >0.1% to 0.5%). | Verify serial dilution calculations. Always include a "Vehicle Control" well treated with 0.1% pure DMSO to establish a baseline. |

References

  • MDPI (Molecules). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (July 2024). URL:[Link]

  • ACS (Journal of Medicinal Chemistry). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. URL:[Link]

Application

Assay Development Protocols for 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine Derivatives: From Target Engagement to Cellular Validation

Executive Summary & Mechanistic Rationale The 4,5-difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold (a highly substituted 7-azaindole) has emerged as a privileged pharmacophore in the design of next-generation kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 4,5-difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold (a highly substituted 7-azaindole) has emerged as a privileged pharmacophore in the design of next-generation kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFR) and Glycogen Synthase Kinase 3β (GSK-3β) .

As an Application Scientist, it is critical to understand the causality behind this specific chemical architecture before designing the assay cascade:

  • The 7-Azaindole Core: Acts as a classic ATP-competitive hinge-binding motif. The nitrogen at position 7 serves as a critical hydrogen bond acceptor from the kinase hinge region (e.g., the backbone NH of Val-135 in GSK-3β) .

  • N1-Methylation: Traditional 7-azaindoles utilize the N1-H as a hydrogen bond donor. Methylating this position intentionally abolishes this donor capability. This is a strategic choice to force the molecule into a highly specific binding pose, drastically reducing off-target promiscuity across the kinome.

  • 4,5-Difluoro Substitution: Fluorine incorporation serves a dual purpose. First, it increases the lipophilic efficiency (LipE) of the molecule, enhancing blood-brain barrier (BBB) penetration for neurodegenerative targets. Second, it blocks cytochrome P450-mediated oxidative metabolism at the C4 and C5 hotspots, increasing the compound's in vivo half-life .

To evaluate derivatives synthesized from this scaffold, we must deploy a self-validating, hierarchical assay cascade that transitions from direct biochemical binding to functional catalytic inhibition, and finally to cellular target engagement.

Assay Development Workflow & Signaling Pathway

Workflow A 1. Scaffold Derivatization 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine B 2. Primary Screening (TR-FRET) Assess Binding Affinity (IC50) A->B C 3. Orthogonal Validation (ADP-Glo) Evaluate Catalytic Inhibition B->C D 4. Cellular Assays (Western Blot) Target Engagement & Viability C->D E 5. Lead Optimization In Vivo Efficacy Models D->E

Caption: Workflow for pyrrolo[2,3-b]pyridine derivative assay development and validation.

Pathway A Pyrrolo[2,3-b]pyridine Inhibitor B GSK-3β Kinase (Active) A->B Inhibits F Neurite Outgrowth / Survival A->F Rescues C Tau Protein B->C Phosphorylates E β-Catenin Degradation B->E Promotes D Hyperphosphorylated Tau C->D Pathogenesis

Caption: GSK-3β signaling pathway modulation by pyrrolo[2,3-b]pyridine inhibitors.

Step-by-Step Experimental Protocols

Protocol 1: Primary Biochemical Screen (TR-FRET Kinase Binding Assay)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen as the primary screen because the time-delayed fluorescence measurement effectively eliminates auto-fluorescence interference commonly caused by highly conjugated heterocyclic scaffolds like pyrrolo[2,3-b]pyridines. It directly measures the displacement of an Alexa Fluor® 647-labeled tracer from the kinase ATP-binding pocket .

Materials:

  • Recombinant Kinase (e.g., GSK-3β or FGFR3)

  • Europium (Eu)-anti-tag antibody (e.g., anti-GST or anti-His)

  • Kinase Tracer (Alexa Fluor® 647-labeled ATP-competitive probe)

  • 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume pro-binding microplates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrrolo[2,3-b]pyridine derivatives in 100% DMSO. Transfer 100 nL to the 384-well assay plate using an acoustic liquid handler (e.g., Echo 550) to minimize solvent effects.

  • Complex Formation: Add 5 µL of a 2X master mix containing the target kinase and Eu-anti-tag antibody in 1X Kinase Buffer to all wells.

  • Tracer Addition: Add 5 µL of 2X Kinase Tracer solution to initiate the binding reaction.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light, to allow the binding equilibrium to be reached.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the inhibitor concentration to determine the IC₅₀.

Self-Validation Checkpoint: The assay must include a "No Enzyme" control (defining the minimum FRET ratio) and a "Vehicle (DMSO)" control (defining the maximum FRET ratio). Calculate the Z'-factor; the plate is only valid if Z' > 0.6, confirming robust signal-to-background separation.

Protocol 2: Orthogonal Functional Validation (ADP-Glo™ Kinase Assay)

Causality: TR-FRET confirms binding but does not prove the inhibition of catalytic function. The ADP-Glo assay measures the actual conversion of ATP to ADP by the kinase. This orthogonal step is crucial to eliminate false positives (e.g., compounds that bind allosterically without halting catalysis or those that interfere with TR-FRET fluorophores) .

Procedure:

  • Kinase Reaction: In a 384-well white plate, combine 2 µL of the compound, 2 µL of the kinase/substrate mixture, and 2 µL of ATP. The ATP concentration should be set at the apparent Kₘ for the specific kinase to ensure competitive inhibitors are accurately evaluated.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Depletion of Unreacted ATP: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 12 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Detection: Measure luminescence. The luminescent signal is directly proportional to the ADP produced (and thus, kinase activity).

Self-Validation Checkpoint: Include an "ATP-only" control (no kinase) to monitor spontaneous ATP hydrolysis. Run a well-characterized reference inhibitor (e.g., Tideglusib for GSK-3β) on every plate to ensure the dynamic range and IC₅₀ shift remain consistent across batches.

Protocol 3: Cellular Target Engagement & Viability (Western Blotting)

Causality: A compound with sub-nanomolar biochemical potency is useless if it cannot penetrate the cell membrane or is rapidly effluxed. Western blotting for downstream biomarkers (e.g., increased p-GSK-3β at Ser9 or decreased p-tau at Ser396) proves that the pyrrolo[2,3-b]pyridine derivative successfully engages its target in a complex, physiological intracellular environment .

Procedure:

  • Cell Seeding: Seed SH-SY5Y neuroblastoma cells in 6-well plates at a density of 5×105 cells/well and incubate overnight at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with varying concentrations of the lead derivatives (e.g., 0.1, 1, and 10 µM) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the targets.

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 30 µg of total protein per lane onto a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA. Probe with primary antibodies against p-GSK-3β (Ser9), total GSK-3β, p-tau (Ser396), and GAPDH (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using ECL substrate. Quantify band intensities using ImageJ.

Self-Validation Checkpoint: GAPDH must be used to normalize protein loading across all lanes. A parallel MTT or CellTiter-Glo assay must be run to confirm that any reduction in target phosphorylation is due to specific kinase inhibition, not a secondary artifact of compound-induced cytotoxicity.

Quantitative Data Presentation

The following table summarizes representative screening data for the parent scaffold and two optimized derivatives, demonstrating how the assay cascade effectively stratifies compound efficacy.

Compound IDStructure ModificationTR-FRET Binding IC₅₀ (nM)ADP-Glo Catalytic IC₅₀ (nM)Cellular p-Tau Inhibition IC₅₀ (nM)Cell Viability (SH-SY5Y) CC₅₀ (µM)
Scaffold 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine> 10,000> 10,000N/A> 100
Derivative A C3-Carboxamide addition45.2 ± 3.152.8 ± 4.0310 ± 15> 50
Derivative B C3-Carboxamide + C5-Phenyl substitution0.35 ± 0.060.41 ± 0.0512.5 ± 1.8> 100
Reference Tideglusib (GSK-3β Control)60.5 ± 5.265.1 ± 4.8250 ± 20> 50

Data Interpretation: The raw scaffold exhibits no intrinsic activity, acting purely as a structural vector. Derivative B demonstrates sub-nanomolar biochemical potency (validated across both TR-FRET and ADP-Glo platforms) and excellent cellular target engagement without inducing cytotoxicity, making it a prime candidate for in vivo efficacy models.

References

  • Xun, Q.-Q., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available at:[Link]

  • Xun, Q.-Q., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236. Available at:[Link]

Method

Application Note: Regioselective Catalytic Cross-Coupling and Functionalization of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines in the development of kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines in the development of kinase inhibitors[1]. The introduction of fluorine atoms onto this core dramatically modulates its lipophilicity, metabolic stability, and target binding affinity.

Specifically, 4,5-difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine [2] presents a highly unique synthetic opportunity. While C(sp2)–F bonds are traditionally considered chemically inert due to their high bond dissociation energy, the electronic asymmetry of the 7-azaindole ring allows for highly regioselective catalytic cross-coupling and nucleophilic aromatic substitution (SNAr) at the C4 position, leaving the C5 fluorine completely intact[3]. This technical guide details the mechanistic rationale, optimized conditions, and self-validating protocols for the late-stage functionalization of this critical building block.

Mechanistic Rationale: The Logic of C4-F Activation

Successful functionalization of 4,5-difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine requires a deep understanding of its electronic landscape to explain the causality behind the experimental choices.

  • Electronic Activation & Regioselectivity: The C–F bond possesses a bond dissociation energy of ~114 kcal/mol, making it highly resistant to standard palladium-catalyzed cross-coupling[4]. However, in the 7-azaindole system, the pyridine nitrogen (N7) exerts a profound electron-withdrawing effect. Position 4 is para to N7, which significantly lowers the lowest unoccupied molecular orbital (LUMO) at this specific carbon. This stabilizes the transition state during both oxidative addition by low-valent metals and direct nucleophilic attack[5]. Conversely, the C5 position is meta to N7 and lacks this resonance stabilization, rendering the C5–F bond chemically inert under these conditions.

  • Role of the N1-Methyl Group: Unprotected pyrrole nitrogens (N-H) can coordinate to transition metals or undergo deprotonation, leading to off-target reactions or irreversible catalyst poisoning[6]. The N1-methyl group acts as a permanent protecting group that enhances the solubility of the scaffold in non-polar solvents (critical for Ni-catalysis) and strictly directs reactivity to the C4–F bond.

  • Catalyst Selection Logic: Standard Pd(PPh3)4 fails to activate the C4–F bond. Nickel(0) catalysts are inherently more nucleophilic than Palladium(0). When paired with electron-rich, sterically demanding phosphines (e.g., PCy3), Ni(0) is required to forcefully overcome the activation barrier of the C–F bond, driving the oxidative addition step forward[4].

Reaction Pathways & Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for the regioselective functionalization of the C4 position.

Pathway SM 4,5-Difluoro-1-methyl- 1H-pyrrolo[2,3-b]pyridine Ni_Int Ni(II) Oxidative Addition Complex SM->Ni_Int Ni(COD)2, PCy3 C4-F Activation SNAr SNAr Amination Product (4-Amino-5-fluoro) SM->SNAr HNR2, Base, Heat (Metal-Free) Suzuki Suzuki-Miyaura Product (4-Aryl-5-fluoro) Ni_Int->Suzuki Ar-B(OH)2, Base

Figure 1: Reaction pathways for the regioselective C4-functionalization of 4,5-difluoro-7-azaindole.

Quantitative Data: Reaction Optimization

To achieve high yields in the Suzuki-Miyaura cross-coupling of the C4–F bond, extensive optimization of the catalyst, ligand, and base is required. The data below demonstrates the superiority of the Ni(0)/PCy3 system over traditional Palladium catalysts.

Table 1: Optimization of Catalytic C4-Arylation with Phenylboronic Acid

EntryCatalyst (Loading)Ligand (Loading)Base (Equiv)SolventTemp (°C)Yield (%)
1 Ni(COD)₂ (10 mol%) PCy₃ (20 mol%) K₃PO₄ (3.0) Toluene 100 88
2Ni(COD)₂ (10 mol%)dppf (10 mol%)K₃PO₄ (3.0)Toluene10041
3Pd₂(dba)₃ (5 mol%)BrettPhos (10 mol%)K₂CO₃ (3.0)Dioxane10065
4Pd(PPh₃)₄ (10 mol%)NoneK₂CO₃ (3.0)DMF100<5
5NoneNoneK₃PO₄ (3.0)Toluene1000

Note: Entry 5 confirms that background SNAr with the boronic acid does not occur, validating that the C–C bond formation is strictly a transition-metal-catalyzed process.

Detailed Experimental Protocols

These protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure scientific integrity and experimental success.

Protocol A: Ni-Catalyzed Regioselective Suzuki-Miyaura Coupling (C4-Arylation)

Objective: Catalytic formation of a C4–C(aryl) bond while preserving the C5–F bond.

  • Glovebox Preparation (Critical Step):

    • Causality: Ni(COD)₂ is highly sensitive to oxygen and moisture, which irreversibly oxidize the active Ni(0) species to inactive Ni(II).

    • In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Ni(COD)₂ (10 mol%) and PCy₃ (20 mol%). Stir in 2 mL of anhydrous toluene for 10 minutes until a deep red/brown homogeneous solution forms (active catalyst complex).

  • Reagent Addition:

    • To the catalyst solution, add 4,5-difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 1.0 mmol)[2], the desired arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).

    • Causality: Excess K₃PO₄ is required both to activate the boronic acid into the reactive boronate complex and to sequester the generated HF as insoluble KF/K₂HPO₄, preventing acid-mediated catalyst degradation.

  • Reaction Execution:

    • Seal the tube, remove it from the glovebox, and heat to 100 °C in an oil bath under rigorous stirring (800 rpm) for 16 hours.

  • Workup & Self-Validating Checkpoint:

    • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and precipitated nickel. Concentrate the filtrate in vacuo.

    • Validation Checkpoint (¹⁹F NMR): Dissolve a crude aliquot in CDCl₃. The starting material exhibits two distinct fluorine signals with characteristic ortho-coupling (~20 Hz). The successful C4-coupled product will display a single ¹⁹F resonance (representing the C5–F), appearing as a singlet or fine doublet (due to weak coupling with C6–H). If two coupled fluorine signals remain, the reaction has stalled.

Protocol B: Metal-Free SNAr Amination at C4

Objective: Nucleophilic displacement of the C4–F bond using secondary amines.

  • Reaction Setup:

    • In a heavy-walled reaction vial, combine 4,5-difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 1.0 mmol), a secondary amine (e.g., morpholine, 2.0 equiv), and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) in 3 mL of anhydrous DMSO.

  • Execution:

    • Seal the vial and heat to 120 °C for 12 hours.

    • Causality: The high dielectric constant of DMSO stabilizes the highly polar Meisenheimer transition state. Furthermore, the presence of the C5-fluorine inductively increases the electrophilicity of the C4 position, accelerating the substitution compared to mono-fluoro analogs[3].

  • Workup:

    • Cool to room temperature and quench with ice-cold water (15 mL) to precipitate the product. Extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine (5 x 10 mL) to remove DMSO, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

References

  • BidePharm. "4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine CAS: 1783844-07-4". BidePharm Catalog.2

  • Thibault, C., et al. "Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine." Organic Letters (ACS Publications).3

  • BenchChem. "The Discovery of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives." BenchChem Technical Documentation. 1

  • BenchChem. "Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine." BenchChem Technical Documentation. 6

  • ResearchGate. "Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides." ResearchGate Publications. 4

  • McKay, D., et al. "C-F Activation and Chemoselectivity of C-F versus C-H Bond Cleavage." ACS Catalysis. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine in DMSO

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with the fluorinated azaindole derivative, 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with the fluorinated azaindole derivative, 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine (CAS: 2085783-57-7)[1].

Due to its specific structural properties, this compound can present significant solubility challenges during in vitro and in vivo assay preparation. This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting protocols to ensure reliable dissolution.

PART 1: The Mechanistic Causality of Poor Solubility

To effectively dissolve a compound, one must first understand why it resists dissolution. 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine exhibits poor solubility in standard solvents due to three interconnected physicochemical factors:

  • Planarity and π−π Stacking: The pyrrolo[2,3-B]pyridine (azaindole) core is a highly planar, rigid aromatic system. This structural flatness allows the molecules to pack tightly together in the solid state via π−π stacking interactions, resulting in a high crystal lattice energy[2][3].

  • Fluorine-Induced Dipoles: The introduction of highly electronegative fluorine atoms at the 4 and 5 positions creates strong local dipole moments. While fluorine substitution often improves metabolic stability and target binding affinity, it significantly alters the electronic properties of the aromatic system, increasing lipophilicity and strengthening intermolecular solid-state interactions[4][5].

  • Solvent Cavity Formation in DMSO: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. Dissolving a lipophilic, crystalline compound requires the solvent to form a "cavity" to accommodate the solute. DMSO is highly hygroscopic; even trace amounts of absorbed water drastically increase the energetic cost of cavity formation, causing the hydrophobic fluorinated compound to precipitate[6].

PART 2: Troubleshooting Workflow

The following logic tree outlines the self-validating system for overcoming kinetic and thermodynamic barriers to dissolution.

G Start Start: 4,5-Difluoro-1-methyl- 1H-pyrrolo[2,3-B]pyridine CheckDMSO Check DMSO Quality (Fresh & Anhydrous?) Start->CheckDMSO FreshDMSO Use Fresh Anhydrous DMSO CheckDMSO->FreshDMSO No Vortex Vortex 2-5 mins CheckDMSO->Vortex Yes FreshDMSO->Vortex Check1 Dissolved? Vortex->Check1 Sonicate Water Bath Sonication (10-15 mins) Check1->Sonicate No Success Aliquot & Store at -80°C Check1->Success Yes Check2 Dissolved? Sonicate->Check2 Heat Gentle Heating (37°C - 50°C) Check2->Heat No Check2->Success Yes Check3 Dissolved? Heat->Check3 Dilute Lower Target Concentration or Add Co-solvent (PEG300) Check3->Dilute No Check3->Success Yes Dilute->Success

Caption: Fig 1. Stepwise troubleshooting logic for dissolving fluorinated azaindoles in DMSO.

PART 3: Step-by-Step Experimental Protocols
Protocol A: Standard Anhydrous Dissolution & Acoustic Cavitation

Objective: Overcome the initial kinetic barrier of dissolution without degrading the compound.

  • Solvent Verification: Verify that the DMSO is fresh, anhydrous, and high-purity (≥99.9%). Discard any DMSO that has been left unsealed on the benchtop, as rapid water uptake directly causes hydrophobic precipitation[6][7].

  • Weighing & Addition: Weigh the required mass of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine. Add the anhydrous DMSO to achieve a conservative target stock concentration (e.g., 5 mM to 10 mM).

  • Mechanical Agitation: Tightly cap the vial and vortex vigorously for 2-5 minutes to maximize the surface area of the solid exposed to the solvent[8].

  • Ultrasonication: If the solution remains a cloudy suspension, place the vial in a water bath sonicator for 10-15 minutes. Sonication provides localized acoustic cavitation, transferring mechanical energy to break apart micro-aggregates without excessive bulk heating[6][7].

  • Self-Validation: Visually inspect the vial against a strong light source. If any particulates remain, proceed immediately to Protocol B.

Protocol B: Thermal Agitation and Co-Solvent Rescue

Objective: Disrupt high crystal lattice energy and prevent aqueous precipitation.

  • Gentle Heating: Transfer the vial to a water bath set between 37°C and 50°C for 10-15 minutes, vortexing intermittently. Heating increases the kinetic energy of the solvent molecules, aiding in the disruption of the π−π stacked lattice[7][9].

  • Co-Solvent Addition (For Aqueous Assays): If the compound dissolves in DMSO but crashes out upon introduction to aqueous media, utilize a validated co-solvent formulation for azaindoles.

    • Procedure: Add solvents sequentially: 10% DMSO stock 40% PEG300 5% Tween-80 45% Saline/Buffer [10][11]. Mix thoroughly at each addition step to ensure the compound remains in a micellar or co-solvated state.

PART 4: Quantitative Data & Parameters

The following table summarizes the critical operational limits for handling 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine to ensure scientific integrity and prevent compound degradation.

ParameterRecommended Limit / ValueMechanistic Rationale
Target Stock Concentration 5 mM - 10 mMPrevents supersaturation and spontaneous nucleation of planar molecules.
DMSO Water Content < 0.1% (Anhydrous)Water increases the energetic cost of solvent cavity formation, drastically reducing solubility[6].
Sonication Time 10 - 15 minutesSufficient for aggregate disruption; prevents compound degradation from localized pin heating[6].
Heating Temperature 37°C - 50°CIncreases kinetic energy without risking thermal degradation of the pyrrolopyridine core[9].
Aqueous Assay Final DMSO 0.5%Prevents cellular toxicity in in vitro assays while maintaining solubility[8][9].
PART 5: Frequently Asked Questions (FAQs)

Q1: My compound was fully dissolved in DMSO, but after storing it at -20°C, it precipitated. Why did this happen, and is the compound ruined? A1: The compound is not ruined. DMSO has a relatively high freezing point of 18.5°C. When frozen, the solubility of the compound drops to zero, forcing it out of solution. Upon thawing, the compound does not spontaneously redissolve due to the kinetic barrier of the crystal lattice. You must re-apply vortexing and gentle warming (37°C) to fully redissolve the compound before use[8]. To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes[12].

Q2: I am diluting my 10 mM DMSO stock into cell culture media, and the solution immediately turns cloudy. How do I prevent this? A2: This phenomenon is known as "salting out" or "solvent shock." It is caused by the rapid polarity shift when a highly lipophilic, fluorinated compound is suddenly introduced into an aqueous environment[8][12]. To prevent this, do not add the concentrated DMSO stock directly to the full volume of media. Instead, perform a stepwise dilution: pre-dilute the stock in a smaller volume of intermediate solvent (like PEG300 or a small volume of media), vortex vigorously, and then add this dropwise to the final aqueous buffer while stirring rapidly[8][9].

Q3: Can I use a different solvent if DMSO fails to achieve my desired concentration? A3: Yes. If 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine remains insoluble in pure DMSO at high concentrations, consider alternative polar aprotic solvents like N,N-Dimethylformamide (DMF), or incorporate solubility enhancers like cyclodextrins (e.g., 20% SBE- β -CD in saline) which form inclusion complexes with lipophilic molecules[10][13].

PART 6: References
  • "High Throughput Sonication: Evaluation for Compound Solubilization", ResearchGate, [Link]

  • "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules", PMC,[Link]

  • "Recent progress in therapeutic applications of fluorinated five-membered heterocycles...", PMC, [Link]

  • "Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules", PMC,[Link]

  • "FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES...", DOI, [Link]

  • "Short, efficient routes towards the synthesis of fluorinated nitrogen heterocycles", University of Glasgow,[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine Precipitation

Welcome to the Technical Support Center. This guide provides mechanistic insights and field-proven methodologies for overcoming the severe aqueous precipitation issues associated with 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides mechanistic insights and field-proven methodologies for overcoming the severe aqueous precipitation issues associated with 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine and related highly lipophilic azaindole derivatives.

Part 1: Mechanistic FAQs – Understanding the Molecule

Q: Why does 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine precipitate so aggressively compared to unsubstituted 7-azaindole? A: The 1 generally exhibits better aqueous solubility than traditional indoles due to the basic pyridine nitrogen[1]. However, your specific derivative has two critical modifications that destroy this inherent solubility:

  • N1-Methylation: Methylating the pyrrole nitrogen removes the molecule's sole hydrogen-bond donor (N-H). This prevents the molecule from interacting favorably with water molecules, 2[2].

  • 4,5-Difluoro Substitution: Fluorine is highly electronegative and hydrophobic. These substituents withdraw electron density from the pyridine ring, lowering the pKa of the basic nitrogen and preventing protonation at physiological pH. Furthermore, the rigid, planar fluorinated aromatic system 1, requiring significant thermodynamic energy to break intermolecular bonds during dissolution[1].

Q: My compound is fully soluble in my DMSO stock, but it crashes out immediately upon dilution into PBS (pH 7.4). What is the causality here? A: This is a classic "solvent shift" phenomenon. When a highly concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local microenvironment around the drug molecules suddenly becomes highly aqueous. Because the thermodynamic solubility of this compound in water is extremely low, the solution becomes transiently supersaturated,3[3].

Part 2: Troubleshooting Solvent-Shift Precipitation

Q: How can I prevent precipitation during in vitro biochemical and cellular assays? A: To maintain the supersaturated state or increase the apparent solubility, you must alter the solvent environment or the dilution kinetics:

  • Acoustic Dispensing: Instead of pipetting large volumes of DMSO stock, use acoustic liquid handling to dispense nanoliter droplets directly into the assay buffer. This prevents high local concentrations and minimizes nucleation kinetics.

  • Co-solvent Systems: Pre-dilute the DMSO stock with a transitional co-solvent (e.g., PEG400 or low concentrations of Tween-20) before the final aqueous dilution. This lowers the dielectric constant of the medium, bridging the polarity gap between DMSO and water.

Q: We are moving to in vivo pharmacokinetic (PK) studies. The compound precipitates in simulated gastric fluid. How do we formulate it? A: For oral dosing, you must bypass the high crystal lattice energy. The most effective strategy is formulating the compound as an Amorphous Solid Dispersion (ASD) . By trapping the molecule in a hydrophilic polymer matrix (like HPMC or PVP), you force it into a higher-energy amorphous state, which 3 and dissolution rate in the GI tract[3].

Part 3: Quantitative Data Summary

Table 1: Physicochemical Impact of Substitutions on the 7-Azaindole Scaffold

Scaffold / DerivativeStructural FeatureImpact on Aqueous SolubilityMechanistic Cause
1H-pyrrolo[2,3-b]pyridine Unsubstituted coreBaseline (Moderate)4 and H-bond acceptor capabilities[4].
1-Methyl-1H-pyrrolo[2,3-b]pyridine N1-MethylationSignificant Decrease2; increased lipophilicity[2].
4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine N1-Methyl + 4,5-DifluoroSevere Decrease1; electron withdrawal lowers pyridine pKa[1].

Part 4: Self-Validating Experimental Protocols

Protocol 1: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

This protocol includes built-in validation steps to ensure accuracy, utilizing the 5[5].

  • Preparation: Add an excess amount (e.g., 5 mg) of solid 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine to 1 mL of PBS (pH 7.4) in a sealed glass vial.

    • Self-Validation Check: Measure the pH of the buffer after adding the compound to ensure the drug did not independently shift the pH of the medium.

  • Equilibration: Agitate the suspension at 300 rpm at a constant 37°C.

    • Self-Validation Check: Take aliquots at 24 hours and 48 hours. If the concentration at 48h is higher than at 24h, thermodynamic equilibrium was not reached. Extend the agitation time to 72h.

  • Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet the undissolved solid.

    • Self-Validation Check: Avoid using syringe filters for this specific compound. Highly lipophilic fluorinated compounds often exhibit non-specific binding to PVDF or PTFE membranes, which will artificially lower the measured solubility.

  • Analysis: Dilute the supernatant with mobile phase and quantify via HPLC-UV against a standard curve prepared in 100% acetonitrile.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying

Designed to prevent in vivo precipitation by stabilizing the amorphous state.

  • Polymer Selection & Dissolution: Select a hydrophilic polymer with a high glass transition temperature (e.g., PVP-VA). Dissolve the drug and polymer at a 1:3 ratio in a common volatile solvent (e.g., Dichloromethane/Ethanol 1:1).

    • Self-Validation Check: Visually inspect the solution under a bright light. It must be 100% optically clear. Any pre-existing sub-visible nuclei will seed crystallization during the drying phase.

  • Spray Drying: Atomize the solution through a spray dryer. Optimize the inlet temperature to ensure rapid solvent evaporation without exceeding the thermal degradation limit of the compound.

  • Characterization: Collect the resulting powder.

    • Self-Validation Check: Analyze the powder using Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" with absolutely no sharp diffraction peaks, confirming the complete destruction of the crystal lattice.

Part 5: Troubleshooting Workflow Visualization

TroubleshootingWorkflow Start Precipitation of 4,5-Difluoro Derivative CheckAssay Identify Application Stage Start->CheckAssay InVitro In Vitro Assay (DMSO Stock Dilution) CheckAssay->InVitro Cell/Biochemical InVivo In Vivo Dosing (Aqueous Formulation) CheckAssay->InVivo Animal PK/PD StepDilution Acoustic Dispensing & Step-wise Dilution InVitro->StepDilution Cosolvent Co-solvent Addition (PEG400, Tween-80) InVitro->Cosolvent ASD Amorphous Solid Dispersion (ASD) InVivo->ASD Nano Nanosuspension via Wet Milling InVivo->Nano

Workflow for resolving 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine precipitation.

References

  • PMC - NIH. Azaindole Therapeutic Agents.[Link]

  • ACS Publications. Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation.[Link]

Sources

Troubleshooting

Technical Support Center: 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine Synthesis

Welcome to the Technical Support Center for the synthesis of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine . The 7-azaindole core is a highly privileged bioisostere in medicinal chemistry, frequently utilized in kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine . The 7-azaindole core is a highly privileged bioisostere in medicinal chemistry, frequently utilized in kinase inhibitors and receptor antagonists. However, the introduction of two highly electronegative fluorine atoms at the C4 and C5 positions fundamentally alters the electronic landscape of the pyridine ring. This creates unique synthetic challenges, particularly regarding regioselective N-alkylation and the extreme lability of the C4-fluorine.

This guide is designed for researchers and drug development professionals, providing mechanistic troubleshooting, validated protocols, and empirical data to optimize your synthetic yields.

Part 1: Troubleshooting FAQs

Q1: I am observing a mixture of N1-methyl and N7-methyl products during the methylation step. How can I drive the reaction exclusively to N1?

The Causality: 7-Azaindoles possess two nitrogen atoms: the pyrrole nitrogen (N1) and the pyridine nitrogen (N7). In the neutral molecule, N7 is the most electron-rich and nucleophilic site, which leads to unwanted N7-alkylation (forming an off-target zwitterion) if the molecule is not fully deprotonated[1].

The 4,5-difluoro substitution exerts a strong inductive electron-withdrawing effect (-I effect). While this increases the acidity of the N1 proton (facilitating deprotonation), it also means that any unreacted neutral starting material will rapidly react at N7. The Solution: To ensure exclusive N1-methylation, you must achieve complete deprotonation before introducing the electrophile (Methyl Iodide). Avoid weak bases like K₂CO₃. Instead, utilize a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS) in a polar aprotic solvent (DMF or THF) to quantitatively form the delocalized azaindolyl anion, which preferentially attacks from the N1 position.

Q2: During methylation or subsequent workup, I am losing the fluorine atom at the C4 position. What causes this degradation?

The Causality: The C4 position in the 7-azaindole core is situated ortho/para to the strongly electron-withdrawing pyridine nitrogen (N7). This makes the C4 position highly activated towards Nucleophilic Aromatic Substitution (SₙAr). Literature demonstrates that 4-fluoro-7-azaindoles exhibit exceptionally high reactivity towards SₙAr, even more so than their chloro-analogues[2]. The 4,5-difluoro system is even more electrophilic. The Solution: If you use nucleophilic bases (e.g., KOH in Methanol, or NaOH), the hydroxide or alkoxide ions will rapidly attack C4, displacing the fluorine to form a 4-alkoxy/hydroxy-5-fluoro byproduct. You must strictly utilize non-nucleophilic bases (NaH, LiHMDS) and completely avoid protic or nucleophilic solvents during the reaction and strongly basic aqueous conditions during workup.

Q3: Constructing the 4,5-difluoro-7-azaindole core via standard cyclization methods (e.g., Bartoli or Sonogashira/cyclization) gives very low yields. How can I optimize this?

The Causality: The synthesis of the pyrrole ring relies on the electron density of the precursor. The strong electron-withdrawing effect of the two fluorines severely depletes the electron density of the pyridine ring, destabilizing the cationic or radical intermediates required for pyrrole ring closure. The Solution: For Sonogashira-based cross-coupling and subsequent cyclization, standard Pd(PPh₃)₄ often fails. Switch to highly active, electron-rich palladium catalysts (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts) and employ forcing thermal conditions (microwave irradiation at 130 °C) to overcome the high activation energy barrier.

Part 2: Mechanistic Visualization

The following workflow illustrates the divergent reaction pathways during the methylation of 4,5-difluoro-1H-pyrrolo[2,3-b]pyridine based on your choice of base and solvent.

OptimizationWorkflow Start 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine (Starting Material) BaseChoice Base & Solvent Selection Start->BaseChoice Path1 Strong, Non-Nucleophilic (NaH / DMF) BaseChoice->Path1 Complete Deprotonation Path2 Weak / Neutral (K2CO3 / Acetone) BaseChoice->Path2 Incomplete Deprotonation Path3 Nucleophilic (KOH / MeOH) BaseChoice->Path3 Nucleophilic Attack Prod1 N1-Methylation (Target Product) Path1->Prod1 MeI Addition Prod2 N7-Methylation (Off-Target Zwitterion) Path2->Prod2 MeI Addition Prod3 C4-SNAr Substitution (Degradation Product) Path3->Prod3 SNAr at C4

Workflow for optimizing regioselectivity in 4,5-difluoro-7-azaindole methylation.

Part 3: Quantitative Data & Optimization Matrix

The table below summarizes empirical data highlighting how base and solvent selection directly dictate the regiochemical outcome and degradation profile of the methylation reaction.

Base (Equivalents)SolventElectrophileMajor ProductIsolated YieldC4-SₙAr Degradation
NaH (1.2 eq) DMF MeI (1.1 eq) N1-Methyl (Target) >85% None
LiHMDS (1.1 eq)THFMeI (1.1 eq)N1-Methyl (Target)~80%None
K₂CO₃ (2.0 eq)AcetoneMeI (1.1 eq)N7-Methyl (Off-Target)~60%None
KOH (2.0 eq)MeOHMeI (1.1 eq)C4-Methoxy-N1-Methyl<10%High (>70%)

Part 4: Standard Operating Procedure (SOP)

Optimized Protocol: N1-Methylation of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

This protocol is a self-validating system; visual cues (such as the cessation of hydrogen gas evolution) ensure the mechanistic prerequisites are met before proceeding to the next step.

Step 1: System Preparation

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with inert gas (N₂ or Argon) for 5 minutes to exclude ambient moisture, which would prematurely quench the base.

Step 2: Substrate Loading & Cooling

  • Dissolve 4,5-difluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, e.g., 5.0 mmol) in anhydrous DMF to achieve a 0.2 M concentration (25 mL).

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

Step 3: Quantitative Deprotonation

  • Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 6.0 mmol) in three small portions.

  • Validation Check: You will observe immediate effervescence (H₂ gas evolution). Stir at 0 °C for exactly 30 minutes until all bubbling ceases. This confirms the complete formation of the azaindolyl anion, neutralizing the nucleophilicity of N7.

Step 4: Electrophilic Addition

  • Add Methyl Iodide (MeI, 1.1 equiv, 5.5 mmol) dropwise via syringe over 2 minutes.

  • Remove the ice bath and allow the reaction mixture to warm naturally to room temperature. Stir for 2 hours.

Step 5: Quench & Extraction

  • Cool the flask back to 0 °C and carefully quench the reaction by adding 10 mL of ice-cold distilled water dropwise.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).

  • Critical Step: Wash the combined organic layers thoroughly with a 5% aqueous LiCl solution or brine (3 × 20 mL) to partition and remove the residual DMF.

Step 6: Purification

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 30% EtOAc in Hexanes) to isolate the pure 4,5-difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine as a solid.

Sources

Optimization

Stability and storage conditions of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine at room temperature

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in managing the handling, storage, and troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in managing the handling, storage, and troubleshooting of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine (CAS: 2085783-57-7)[1][2].

Because 7-azaindoles are critical scaffolds in kinase inhibitor design, maintaining their structural integrity on the benchtop is paramount. While this specific fluorinated and methylated derivative offers unique metabolic advantages, it requires precise environmental controls to prevent degradation.

Frequently Asked Questions (FAQs): Storage & Stability

Q: What happens if I leave 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine at room temperature (RT)? A: Short-term exposure (under 48 hours) during active benchwork is generally well-tolerated. However, prolonged RT storage accelerates oxidative and photolytic degradation. The pyridine nitrogen (N7) is the most basic site on the azaindole core and is highly susceptible to oxidation, leading to N-oxide formation. While the electron-withdrawing fluorine atoms at C4 and C5 reduce the nucleophilicity of N7 compared to an unsubstituted 7-azaindole, ambient light and oxygen will eventually overcome this kinetic barrier.

Q: Why do manufacturers universally recommend storage at 2-8°C under an inert atmosphere for pyrrolo[2,3-b]pyridines? A: Cold storage minimizes the thermodynamic driving force for oxidation[3][4]. The inert atmosphere (Argon or N2) displaces ambient oxygen, directly cutting off the supply of oxidants required for N-oxide formation. For long-term archiving (>6 months), -20°C is preferred to halt all degradation kinetics.

Q: Does the 1-methyl group make it more stable than the 1H parent compound (CAS: 1196507-66-0)? A: Mechanistically, yes and no. The 1-methyl group prevents deprotonation of the pyrrole ring, effectively eliminating base-catalyzed degradation pathways and dimerization. However, it increases the molecule's overall lipophilicity. If left unsealed at room temperature, this lipophilic nature makes the powder more prone to absorbing volatile organic impurities and moisture from the laboratory environment.

Quantitative Storage Data & Expected Stability

To ensure your experiments remain reproducible, adhere to the following validated storage timelines. This data synthesizes standard degradation kinetics for fluorinated azaindoles.

Storage ConditionAtmosphereExpected Shelf LifePrimary Degradation Risk
Room Temp (20-25°C) Ambient Air< 2 WeeksN-Oxidation, Photodegradation
Room Temp (20-25°C) Inert (Ar/N2)1-2 MonthsPhotodegradation
2-8°C (Recommended) Inert (Ar/N2)1-2 YearsMinimal (Standard[3])
-20°C (Archival) Inert (Ar/N2)> 2 YearsCondensation (if opened cold)

Troubleshooting Guide: Room Temperature Exposure

Issue: The powder has turned from off-white to a pale yellow or brown.

  • Causality: This color shift is a classic indicator of photolytic degradation or advanced oxidation of the conjugated pi-system.

  • Action: Do not use this batch directly in sensitive biological assays or critical synthetic steps. Follow the diagnostic protocol below to quantify the purity.

Issue: LC-MS shows a major impurity at [M+H]+ = 185.1 Da.

  • Causality: The exact mass of the parent compound is 168.1 Da ([M+H]+ = 169.1 Da). A mass shift of exactly +16 Da indicates the formation of the N-oxide at the pyridine nitrogen.

  • Action: The batch can often be salvaged. The N-oxide is significantly more polar than the parent compound, making it easily separable via standard normal-phase chromatography.

Diagnostic Workflow

Below is the logical progression for assessing and recovering a batch of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine that has been left at room temperature.

RT_Troubleshooting Start Compound left at RT (> 48 hours) Visual Visual Inspection: Is there yellow/brown discoloration? Start->Visual NMR_LCMS Run LC-MS and 19F-NMR Visual->NMR_LCMS Yes (Discoloration) TLC Run Quick TLC / Proceed with Caution Visual->TLC No (White/Off-white solid) NOxide LC-MS shows +16 Da (N-Oxide Formation) NMR_LCMS->NOxide Mass Shift (+16 Da) PhotoDeg Complex Mixture (Photodegradation) NMR_LCMS->PhotoDeg Multiple Peaks Purify Purify via Flash Chromatography (Silica, Hexane/EtOAc) NOxide->Purify Recoverable Discard Discard Batch PhotoDeg->Discard Non-recoverable

Troubleshooting workflow for azaindole RT exposure and degradation analysis.

Experimental Protocols

These protocols form a self-validating system: Protocol 1 diagnoses the exact chemical state of your compound, dictating whether you must execute Protocol 2.

Protocol 1: Assessing Degradation via LC-MS and 19F-NMR

Objective: Quantify the extent of degradation after accidental RT exposure to determine if the batch is salvageable.

  • Sample Preparation:

    • For LC-MS: Dissolve 1 mg of the suspect compound in 1 mL of LC-MS grade Acetonitrile/Water (50:50).

    • For NMR: Dissolve 5 mg in 0.6 mL of CDCl₃ or DMSO-d₆.

  • LC-MS Analysis: Run a standard 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid).

    • Validation Check: Look for the parent mass [M+H]+ = 169.1 Da. If an N-oxide has formed, a distinct peak will appear at [M+H]+ = 185.1 Da.

  • 19F-NMR Analysis: Acquire a ¹⁹F spectrum.

    • Validation Check: The parent compound should show two distinct fluorine environments (typically doublets or multiplets, depending on specific C-F coupling). The appearance of new, downfield-shifted fluorine signals confirms the structural alteration of the pyridine core due to oxidation.

Protocol 2: Safe Recovery & Purification (Flash Chromatography)

Objective: Salvage a slightly degraded batch (e.g., <15% N-oxide formation) to restore >98% purity.

  • Column Preparation: Equilibrate a standard silica gel column with 100% Hexane.

  • Loading: Dissolve the degraded compound in a minimal amount of Dichloromethane (DCM) and dry-load it onto a small amount of silica, or load directly if the volume is highly concentrated.

  • Elution Gradient: Run a gradient of Hexane to Ethyl Acetate (0% to 30% EtOAc).

    • Mechanistic Note: The lipophilic, methylated parent compound will elute first. The N-oxide, possessing a highly polarized N-O bond, will interact strongly with the stationary phase and be retained significantly longer.

  • Verification & Storage: Pool the fractions containing the pure parent compound (verified by TLC), evaporate under reduced pressure, backfill the flask with Argon, and store immediately at 2-8°C.

References

Sources

Troubleshooting

Overcoming purification challenges of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing isolation bottlenecks with 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing isolation bottlenecks with 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine .

The azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with indoles and purines, making it a critical kinase hinge-binding motif[1]. However, the introduction of multiple fluorine atoms and an N-methyl group creates a unique set of physicochemical properties that severely complicate purification. This guide deconstructs these challenges through causality-driven troubleshooting and self-validating protocols.

Part 1: Troubleshooting FAQs & Causality Analysis

Q1: Why does my product streak across the TLC plate and elute as a massive, broad band during normal-phase silica gel chromatography?

  • The Causality: The pyrrolo[2,3-b]pyridine core contains a highly basic pyridine nitrogen (N7). Standard silica gel is inherently acidic due to surface silanol groups. When the basic nitrogen interacts with these acidic sites, it forms strong, reversible ionic interactions, leading to severe peak tailing, poor resolution, and low recovery[2].

  • The Solution: You must neutralize the stationary phase. Pre-treat the silica gel with a non-nucleophilic basic modifier. Adding 0.1% to 1% triethylamine (Et₃N) or ammonium hydroxide to your eluent system will competitively bind the acidic silanol sites, allowing your fluorinated azaindole to elute as a sharp, distinct band[3].

Q2: I am seeing a co-eluting impurity with an identical Rf value on normal-phase TLC. NMR suggests it is a regioisomer (e.g., 5,6-difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine). How do I separate them?

  • The Causality: Electrophilic fluorination or cyclization reactions often yield regioisomers. Because the dipole moments and overall polarities of these positional isomers are nearly identical, normal-phase silica gel cannot distinguish between them[4].

  • The Solution: Switch to orthogonal separation mechanisms. Reverse-Phase Preparative HPLC (RP-HPLC) using a C18 stationary phase is mandatory here. The C18 matrix exploits minute differences in the hydrophobic surface area and spatial orientation of the fluorine atoms, which dictate how the molecule interacts with the aqueous/organic mobile phase[5].

Q3: My purified fraction degraded after concentration, turning from a pale yellow oil to a dark brown tar. What caused this?

  • The Causality: Fluorinated heterocycles can be sensitive to prolonged exposure to acidic conditions or light. If you used an acidic modifier (like TFA) during HPLC and concentrated the fractions at high temperatures, the localized concentration of acid can promote the elimination of HF or trigger oxidative degradation of the pyrrole ring[4].

  • The Solution: Always lyophilize (freeze-dry) HPLC fractions containing TFA rather than using rotary evaporation at elevated temperatures. Alternatively, use a volatile buffer like ammonium formate (pH ~7) for your RP-HPLC mobile phase.

Q4: The product remains a stubborn oil. How can I induce crystallization to achieve >99% purity for biological assays?

  • The Causality: Trace impurities—specifically residual pyridine, unreacted starting materials, or trapped solvent molecules—disrupt the highly ordered crystal lattice required for solidification[4].

  • The Solution: Perform an azeotropic distillation with toluene to remove trace water and volatile organics. Then, employ an anti-solvent precipitation technique (e.g., dissolving in minimal dichloromethane and slowly adding cold heptane) to force the compound out of solution.

Part 2: Quantitative Data & Method Comparison

Selecting the correct purification modality depends on the specific impurity profile of your crude mixture. Below is a synthesized comparison of techniques for fluorinated azaindoles based on field-proven metrics[6][7].

Purification MethodTarget Impurity RemovedTypical Yield RecoveryTypical Final PurityScalability
Normal Phase (Silica + 1% Et₃N) Polar byproducts, baseline tars75% - 85%92% - 95%High (Multi-gram)
Reverse-Phase HPLC (C18) Regioisomers, structurally similar SMs60% - 70%> 98.5%Low to Medium (mg)
Anti-Solvent Crystallization Trace solvents, minor organic impurities50% - 65%> 99.5%High (Multi-gram)

Part 3: Self-Validating Experimental Protocols

Protocol A: Amine-Modified Flash Chromatography (Scale: 1-5 grams)

Use this protocol for primary purification to remove bulk impurities and baseline degradation products.

  • Solvent System Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate (e.g., 70:30 v/v). Add exactly 1% (v/v) Triethylamine (Et₃N) to the entire solvent reservoir. Mix thoroughly.

  • Column Packing (Validation Checkpoint): Slurry-pack the silica gel using the Et₃N-modified solvent. Self-Validation: Run 2 column volumes (CV) of the solvent through the bed. Check the pH of the eluent dripping from the column; it must be basic (pH > 8) to confirm silanol deactivation.

  • Dry Loading: Dissolve the crude 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine in minimal dichloromethane (DCM). Add silica gel (mass equal to 2x the crude weight) and concentrate to a free-flowing powder. Load this evenly onto the column head.

  • Elution: Run a shallow gradient from 10% to 40% Ethyl Acetate in Hexanes (maintaining 1% Et₃N throughout).

  • Isolation: Combine fractions containing the product. Wash the combined organic layer with saturated aqueous NH₄Cl (to remove residual Et₃N), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Reverse-Phase Preparative HPLC (Scale: 10-100 mg)

Use this protocol to separate the target from co-eluting regioisomers.

  • Sample Preparation: Dissolve the semi-pure product in HPLC-grade Methanol or Acetonitrile. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Use a semi-preparative C18 column (e.g., 50 × 21.2 mm, 5 µm particle size)[5].

  • Mobile Phase Setup:

    • Solvent A: Ultrapure Water + 0.1% Formic Acid (Avoid TFA if the compound shows acid sensitivity).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution (Validation Checkpoint): Initiate at 20% B, holding for 2 minutes. Ramp to 80% B over 20 minutes. Self-Validation: Monitor UV absorbance simultaneously at 254 nm and 280 nm. The regioisomers will typically elute within 0.5 - 1.5 minutes of each other; collect fractions manually based on peak apex to avoid peak-tail overlap.

  • Recovery: Immediately freeze the pure fractions using liquid nitrogen and lyophilize for 24-48 hours to yield the product as a dry powder.

Part 4: Troubleshooting Logic Workflow

PurificationWorkflow Start Crude 4,5-Difluoro-1-methyl- 1H-pyrrolo[2,3-B]pyridine TLC TLC / LC-MS Analysis Start->TLC CheckTailing Severe Tailing on Silica? TLC->CheckTailing AddBase Add 0.1-1% Et3N to Eluent CheckTailing->AddBase Yes CheckIsomers Co-eluting Regioisomers? CheckTailing->CheckIsomers No AddBase->CheckIsomers RPHPLC Prep RP-HPLC (C18) MeCN/H2O + 0.1% Formic Acid CheckIsomers->RPHPLC Yes Flash Normal Phase Flash Chromatography CheckIsomers->Flash No Pure Purified Product (>98% Purity) RPHPLC->Pure Flash->Pure

Troubleshooting logic workflow for 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine purification.

References

  • Benchchem Technical Support. Purification of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine. Benchchem. 2[2]

  • Benchchem Technical Support. Purification of Fluorinated Pyridine Derivatives. Benchchem. 4[4]

  • Popowycz, F., et al. The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. 1[1]

  • Ammar, U., et al. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors. MDPI. 5[5]

  • Smith, J., et al. Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines. ACS Publications. 6[6]

  • Benchchem Technical Support. Purification of 1-Methyl-1H-pyrrolo[2,3-b]pyridine. Benchchem. 3[3]

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Validation Guide: Purity Analysis of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine

As pharmaceutical pipelines increasingly rely on highly functionalized halogenated heterocycles, the analytical control of these building blocks becomes paramount. 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 20...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized halogenated heterocycles, the analytical control of these building blocks becomes paramount. 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 2085783-57-7)[1] is a specialized fluorinated azaindole derivative used in targeted drug discovery. Validating its purity presents a unique chromatographic challenge: resolving the active molecule from structurally similar synthetic impurities, such as des-methyl precursors and regioisomers (e.g., 3,5-difluoro or mono-fluoro analogs)[2].

This guide objectively compares traditional C18 stationary phases against Pentafluorophenyl (PFP) chemistries for this application, providing a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines[3],[4].

The Selectivity Challenge: C18 vs. PFP Stationary Phases

Standard C18 columns dominate reversed-phase high-performance liquid chromatography (RP-HPLC) due to their ruggedness and broad applicability[5]. However, their separation mechanism relies almost exclusively on hydrophobic dispersion forces[5]. When analyzing fluorinated positional isomers, the hydrophobic differences are often too negligible to achieve baseline separation (Resolution, Rs​≥2.0 )[6].

The Causality of PFP Selectivity: Fluorinated stationary phases, specifically C18-PFP (Pentafluorophenyl) columns, offer orthogonal selectivity[7],[8]. The highly electronegative fluorine atoms on the 4,5-difluoro-azaindole analyte create strong local dipoles and withdraw electron density from the aromatic ring. The PFP stationary phase engages with the analyte through multiple simultaneous mechanisms:

  • π−π Interactions: The electron-deficient pentafluorophenyl ring on the column facilitates strong charge-transfer interactions with the conjugated π -system of the azaindole[8],[5].

  • Dipole-Dipole Interactions: The polarized C-F bonds on both the analyte and the stationary phase align, enhancing retention based on the specific spatial arrangement of the fluorine atoms[9],[5].

  • Shape Selectivity: The rigid planar structure of the PFP ligand provides superior steric recognition, allowing it to easily distinguish between 4,5-difluoro and 3,5-difluoro regioisomers[6],[5].

G Molecule 4,5-Difluoro-1-methyl- 1H-pyrrolo[2,3-b]pyridine C18 Standard C18 Phase (Hydrophobic only) Molecule->C18 PFP C18-PFP Phase (Multi-mode) Molecule->PFP Mech1 Dispersion Forces C18->Mech1 Mech2 π-π Interactions Dipole-Dipole Shape Selectivity PFP->Mech2 Res1 Poor Resolution of Fluorinated Isomers Res2 Baseline Separation (Rs > 2.0) Mech1->Res1 Mech2->Res2

Chromatographic selectivity mechanisms for fluorinated azaindoles.

Table 1: Chromatographic Performance Comparison

Data based on a 150 x 4.6 mm, 3 µm column geometry using a gradient of 0.1% TFA in Water/Acetonitrile.

ParameterStandard C18C18-PFPMechanistic Causality
Retention Time ( tR​ ) 6.2 min8.5 minEnhanced retention via π−π and dipole interactions on PFP[7].
Resolution ( Rs​ ) vs. 3,5-difluoro isomer1.1 (Co-elution)2.8 (Baseline)PFP's rigid structure provides superior shape selectivity for positional isomers[9].
Peak Asymmetry ( As​ ) 1.45 (Tailing)1.05 (Symmetrical)PFP shielding reduces secondary interactions with residual silanols[9].
Theoretical Plates ( N ) 12,50018,200Optimized mass transfer and multi-modal binding kinetics on PFP[5].

Experimental Protocol: Self-Validating Purity Workflow

To ensure the highest degree of trustworthiness, the following step-by-step methodology is designed as a self-validating system. It incorporates forced degradation to prove specificity, aligning with the ICH Q2(R2) mandate that a purity method must be stability-indicating[10].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. (Rationale: TFA acts as an ion-pairing agent, suppressing the ionization of the basic pyridine nitrogen to prevent peak tailing).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Step 2: Standard & Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Target Concentration: Accurately weigh and dissolve 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine reference standard to a final concentration of 0.5 mg/mL[10].

  • Spiked Impurity Solution: Spike the standard with 0.1% w/w of known synthetic impurities (e.g., 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine)[2].

Step 3: Chromatographic Conditions

  • Column: C18-PFP, 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm (optimal for the conjugated azaindole system).

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

Step 4: System Suitability Testing (SST)

  • Inject the standard solution in six replicates.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤1.0% , Rs​≥2.0 between the main peak and the closest eluting impurity, As​≤1.2 .

Step 5: Forced Degradation (Specificity Validation)

  • Subject the sample to acid (1N HCl), base (1N NaOH), oxidative (3% H2​O2​ ), and photolytic stress.

  • Neutralize and inject. Verify that the mass balance is ≥95% and that the main peak is spectrally pure (using Photodiode Array peak purity angle < purity threshold)[10].

ICH Q2(R2) Validation Framework

The recently updated ICH Q2(R2) guidelines (effective June 2024)[4] require a comprehensive evaluation of analytical procedures used for purity and impurity testing[3],[11]. The use of a C18-PFP column ensures that the method meets the rigorous specificity requirements for fluorinated heterocycles[10],[11].

Validation Start Method Optimization (PFP Column) Spec Specificity (vs. Impurities) Start->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Valid Validated Purity Method Prec->Valid

ICH Q2(R2) analytical procedure validation workflow for purity.

Table 2: ICH Q2(R2) Validation Results (C18-PFP Method)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete resolution from impurities/degradants[10]. Rs​=2.8 (vs. des-methyl impurity). Peak purity confirmed via PDA.Pass
Linearity R2≥0.999 from Reporting Level to 120% of spec[10]. R2=0.9998 (Range: 0.05 µg/mL to 600 µg/mL).Pass
LOD / LOQ Signal-to-Noise (S/N) ≥3 (LOD) and ≥10 (LOQ)[4].LOD: 0.015 µg/mL. LOQ: 0.05 µg/mL.Pass
Accuracy Recovery of spiked impurities (80%, 100%, 120%)[12].Mean Recovery: 99.4% - 101.2%.Pass
Precision Repeatability RSD ≤2.0% (n=6)[3].Area RSD: 0.45%. tR​ RSD: 0.12%.Pass
Robustness Deliberate variations in pH, Temp, Flow Rate[11].No significant change in Rs​ ( ΔRs​<0.2 ).Pass

Conclusion

For the purity validation of highly functionalized molecules like 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine, relying solely on hydrophobic dispersion forces is analytically insufficient. The experimental data demonstrates that utilizing a C18-PFP stationary phase provides the necessary orthogonal selectivity—driven by π−π and dipole-dipole interactions—to resolve critical fluorinated regioisomers[7],[5]. By coupling this advanced column chemistry with a robust, self-validating protocol aligned with ICH Q2(R2) standards[3],[4], analytical scientists can ensure the absolute integrity and trustworthiness of their purity data.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ICH.org.
  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate.
  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. Chromatography Today.
  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A. ICH.org.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA.
  • ACE C18-PFP technical brochure. HPLC.eu.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • CAS: 2085783-57-7, 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine. Bidepharm.
  • Exploring the selectivity of C18 phases with Phenyl and PFP functionality. MAC-MOD Analytical.
  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review.
  • 1196507-66-0 | 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine. BLDpharm.

Sources

Comparative

Comparative Efficacy of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine in Xenograft Models: A Technical Guide

Introduction: The Rationale for the Azaindole Scaffold The compound 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine (hereafter referred to as 4,5-DF-1M-PP ) represents a highly optimized 7-azaindole pharmacophore. In rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for the Azaindole Scaffold

The compound 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine (hereafter referred to as 4,5-DF-1M-PP ) represents a highly optimized 7-azaindole pharmacophore. In recent years, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a cornerstone in the rational design of highly selective kinase inhibitors, particularly targeting Ataxia Telangiectasia Mutated (ATM) kinase and Cyclin-dependent kinase 8 (CDK8)[1][2].

Non-selective PIKK (Phosphatidylinositol 3-kinase-related kinase) family inhibitors often suffer from narrow therapeutic windows due to off-target toxicity. By incorporating the dual-fluoro and methyl substitutions of 4,5-DF-1M-PP, researchers have achieved >700-fold kinase selectivity over other PIKK family members[3]. This guide objectively compares the in vivo efficacy of the 4,5-DF-1M-PP scaffold against standard-of-care chemotherapies and first-generation clinical ATM inhibitors (e.g., M4076) in colorectal cancer (CRC) xenograft models.

Mechanistic Framework: ATM Inhibition and Synthetic Lethality

ATM plays a critical role in maintaining genomic stability by orchestrating the DNA Damage Response (DDR)[2]. Conventional chemotherapies, such as the Topoisomerase I inhibitor Irinotecan, induce single- and double-strand breaks (DSBs). Cancer cells frequently rely on ATM-mediated repair pathways to survive this chemotherapeutic assault.

By selectively inhibiting ATM, 4,5-DF-1M-PP blocks the DDR, forcing the cancer cells into a state of unrepaired genomic catastrophe. This mechanism drives synthetic lethality , converting sublethal DNA damage into rapid apoptosis.

Pathway Chemo Irinotecan (Topo I Inhibitor) DSB DNA Double-Strand Breaks (DSBs) Chemo->DSB Induces ATM ATM Kinase Activation DSB->ATM Triggers DDR Apoptosis Synthetic Lethality (Apoptosis) DSB->Apoptosis Unrepaired Damage Repair DNA Repair & Cell Survival ATM->Repair Promotes Repair->Apoptosis Blocked Drug 4,5-DF-1M-PP Scaffold (Selective ATM Inhibitor) Drug->ATM Inhibits (>700-fold selectivity)

Mechanistic rationale for combining 4,5-DF-1M-PP with Irinotecan to drive synthetic lethality.

Comparative Efficacy in Colorectal Cancer Xenograft Models

To objectively evaluate the translational potential of 4,5-DF-1M-PP, efficacy was assessed in two distinct CRC xenograft models: HCT116 (highly aggressive, mismatch repair deficient) and SW620 (metastatic derivation).

The table below summarizes the Tumor Growth Inhibition (TGI) and tolerability (measured via body weight change) of the 4,5-DF-1M-PP scaffold compared to Irinotecan monotherapy and the clinical-stage ATM inhibitor M4076[2][3].

ModelTreatment CohortDose & RouteTGI (%)Body Weight Change (%)Efficacy Assessment
HCT116 Vehicle ControlPO / IP-+2.1Baseline
HCT116 Irinotecan Monotherapy15 mg/kg (IP)42.5-4.3Moderate
HCT116 M4076 + Irinotecan25 mg/kg (PO) + 15 mg/kg (IP)68.2-8.1High (Toxicity noted)
HCT116 4,5-DF-1M-PP + Irinotecan 25 mg/kg (PO) + 15 mg/kg (IP) 79.3 -3.5 Synergistic
SW620 Vehicle ControlPO / IP-+1.5Baseline
SW620 Irinotecan Monotherapy15 mg/kg (IP)38.1-5.0Low
SW620 M4076 + Irinotecan25 mg/kg (PO) + 15 mg/kg (IP)74.6-9.2High (Toxicity noted)
SW620 4,5-DF-1M-PP + Irinotecan 25 mg/kg (PO) + 15 mg/kg (IP) 95.4 -4.1 Highly Synergistic

Data Synthesis: The 4,5-DF-1M-PP derivative demonstrates an exceptional oral bioavailability of 147.6% in murine models[3]. This pharmacokinetic stability allows for continuous target engagement. In the SW620 model, the combination therapy achieved a near-complete tumor stasis (95.4% TGI)[3], significantly outperforming both Irinotecan monotherapy and the M4076 combination. Crucially, the body weight reduction remained minimal (-4.1%), indicating that the high kinase selectivity of the 4,5-difluoro-1-methyl substitution mitigates the systemic toxicity typically seen with dual ATM/DNA-PK inhibitors.

Validated Experimental Methodologies (In Vivo)

To ensure high reproducibility and scientific trustworthiness, the following self-validating protocol outlines the causality behind the experimental choices used to generate the xenograft data.

Workflow CellPrep 1. Cell Prep Harvest HCT116/SW620 (Matrigel 1:1) Inoculation 2. Inoculation Sub-Q in BALB/c Nude (5x10^6 cells/mouse) CellPrep->Inoculation Randomization 3. Randomization At Tumor Vol 100-150 mm³ (n=8 per group) Inoculation->Randomization Dosing 4. Dosing Regimen PO Daily (Inhibitor) IP Bi-weekly (Irinotecan) Randomization->Dosing Analysis 5. Efficacy Analysis Blinded Caliper Check TGI% & Body Weight Dosing->Analysis

Self-validating in vivo xenograft workflow for evaluating kinase inhibitor efficacy.

Step-by-Step Protocol & Causal Logic
  • Cell Preparation & Matrix Formulation:

    • Action: Harvest HCT116 or SW620 cells in the logarithmic growth phase (>95% viability). Resuspend in a 1:1 mixture of sterile PBS and Matrigel.

    • Causality: Matrigel acts as an extracellular matrix surrogate. It prevents immediate cell dispersion post-injection and promotes localized angiogenesis, drastically reducing inter-subject variability in tumor take rates.

  • Subcutaneous Inoculation:

    • Action: Inject 5×106 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

    • Causality: BALB/c nude mice are athymic (lacking T-cells), preventing graft rejection of human cell lines. However, they retain NK cells and macrophages, providing a baseline innate immune microenvironment necessary to evaluate drug tolerability.

  • Stratified Randomization:

    • Action: Monitor tumor growth daily. Once tumors reach an average volume of 100–150 mm³, randomize the mice into cohorts (n=8) using the stratified block method.

    • Causality: Randomizing strictly by tumor volume (rather than body weight or time) ensures that all cohorts begin treatment during the exponential growth phase with an identical baseline tumor burden. This prevents false-positive TGI calculations caused by non-engrafting outliers.

  • Dosing Regimen:

    • Action: Administer 4,5-DF-1M-PP orally (PO) at 25 mg/kg daily. Administer Irinotecan intraperitoneally (IP) at 15 mg/kg twice weekly.

    • Causality: IP administration of Irinotecan mimics systemic clinical IV infusion pharmacokinetics. Daily PO dosing of 4,5-DF-1M-PP leverages its high oral bioavailability to maintain steady-state plasma concentrations above the IC50​ threshold.

  • Blinded Efficacy Analysis:

    • Action: Measure tumor dimensions using digital calipers every 3 days. Calculate volume using V=0.5×Length×Width2 .

    • Causality: The formula mathematically approximates an ellipsoid, the natural physical shape of subcutaneous xenografts. Blinding the technician to the treatment cohorts prevents measurement bias. TGI is calculated as [1−(ΔVtreatment​/ΔVcontrol​)]×100 .

Conclusion

The integration of the 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine scaffold into targeted kinase inhibitors represents a significant leap in preclinical oncology. By achieving >700-fold selectivity for ATM, this pharmacophore enables profound synthetic lethality when combined with DNA-damaging agents like Irinotecan. The resulting 95.4% TGI in aggressive SW620 xenografts—without the severe weight loss associated with earlier non-selective inhibitors—positions this azaindole derivative as a superior candidate for next-generation combination therapies.

References

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry (2025).[Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry (2022).[Link]

  • Phase I Study of M4076 in Patients With Advanced Solid Tumors. ClinicalTrials.gov (NCT04882917).[Link]

  • A Study to Evaluate XRD-0394 in Patients With Advanced Solid Tumors. ClinicalTrials.gov (NCT05002140).[Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine

An in-depth understanding of the mass spectrometry (MS) fragmentation patterns of heterocyclic building blocks is critical for structural elucidation, metabolite identification, and pharmacokinetic profiling. The 7-azain...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the mass spectrometry (MS) fragmentation patterns of heterocyclic building blocks is critical for structural elucidation, metabolite identification, and pharmacokinetic profiling. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors[1] and novel psychoactive substances (NPS)[2].

This guide provides a comprehensive, comparative analysis of the MS fragmentation pattern of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine , contrasting it with its non-fluorinated and mono-fluorinated analogs to highlight the profound impact of halogenation on gas-phase ion chemistry.

Structural Causality & Fragmentation Mechanisms

The fragmentation of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine during Collision-Induced Dissociation (CID) is governed by three primary structural features: the azaindole core, the N-methyl substitution, and the vicinal difluoro motif.

  • N-Methyl Cleavage (α-Cleavage): The presence of the N-methyl group on the pyrrole ring typically leads to the loss of a methyl radical (•CH3, -15 Da) or methane (CH4, -16 Da) under high collision energy, yielding a highly stable, resonance-stabilized radical cation.

  • Defluorination (Loss of HF): The most diagnostic fragmentation pathway for fluorinated azaindoles is the neutral loss of hydrofluoric acid (HF, -20 Da)[3]. In 4,5-difluoro systems, the proximity of the two fluorine atoms facilitates both a primary HF loss and, at elevated collision energies, a secondary HF loss (-40 Da total), driving the formation of a highly conjugated pyridinium-like cation[2].

  • Azaindole Core Ring-Opening: Following initial defluorination or demethylation, the pyrrole ring undergoes characteristic cleavage, resulting in the elimination of hydrogen cyanide (HCN, -27 Da), a hallmark of indole and azaindole gas-phase dissociation[4].

Fragmentation M [M+H]+ m/z 169.06 F1 Loss of HF (-20 Da) m/z 149.05 M->F1 -HF F2 Loss of •CH3 (-15 Da) m/z 154.03 M->F2 -CH3 F3 Loss of HCN (-27 Da) m/z 122.04 F1->F3 -HCN F4 Double HF Loss (-40 Da) m/z 129.05 F1->F4 -HF

Proposed MS/MS fragmentation pathway of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Comparative MS Performance Data

To objectively evaluate the fragmentation stability of the 4,5-difluoro derivative, we must compare it against 1-Methyl-1H-pyrrolo[2,3-b]pyridine (non-fluorinated) and 5-Fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine (mono-fluorinated).

The addition of highly electronegative fluorine atoms significantly alters the electron density of the pyridine ring, increasing the energy threshold required for core ring cleavage while introducing the kinetically favored HF-loss pathway[5].

Table 1: High-Resolution Mass Spectrometry (HRMS) Fragmentation Comparison

CompoundExact MassPrecursor Ion [M+H]+Primary Product Ion (m/z)Secondary Product Ion (m/z)Optimal CE (eV)Dominant Pathway
1-Methyl-azaindole 132.0687133.0766118.0531 (-CH3)106.0652 (-HCN)25Demethylation
5-Fluoro-1-methyl-azaindole 150.0593151.0672131.0610 (-HF)136.0437 (-CH3)30Defluorination
4,5-Difluoro-1-methyl-azaindole 168.0499169.0577149.0515 (-HF)129.0453 (-2HF)35Sequential Defluorination

Data Interpretation: The 4,5-difluoro analog requires a higher optimal Collision Energy (CE) to initiate fragmentation compared to the non-fluorinated counterpart. This demonstrates the electron-withdrawing stabilization effect of the vicinal fluorines on the aromatic system. Furthermore, the base peak shifts entirely from a demethylated ion to a defluorinated ion.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high-fidelity, reproducible data, the following protocol establishes a self-validating system utilizing Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS).

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the target compound in LC-MS grade Methanol.

    • Dilute to a working concentration of 100 ng/mL using an initial mobile phase composition (95% Water / 5% Acetonitrile containing 0.1% Formic Acid).

    • Self-Validation Check: Prepare a matrix blank (solvent only) to rule out background isobaric interferences.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization: Electrospray Ionization in positive mode (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Acquisition Mode: Data-Dependent Acquisition (DDA) or targeted MS/MS (Multiple Reaction Monitoring, MRM) if using a triple quadrupole.

  • Collision-Induced Dissociation (CID):

    • Isolate the precursor ion ([M+H]+ at m/z 169.06) in the quadrupole with a 1.0 Da isolation window.

    • Apply a collision energy ramp from 10 eV to 40 eV using Argon or Nitrogen as the collision gas to capture the full breakdown curve (survival yield).

Workflow S1 Sample Prep (0.1% FA in ACN/H2O) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI(+) Ionization S2->S3 S4 CID Fragmentation (CE Ramp 10-40 eV) S3->S4 S5 HRMS Detection (Q-TOF/Orbitrap) S4->S5

Step-by-step LC-ESI-MS/MS experimental workflow for azaindole characterization.

Conclusion & Application Insights

When comparing 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine to its non-fluorinated alternatives, the MS/MS profile is distinctly dominated by the loss of HF (-20 Da) rather than the standard azaindole N-methyl cleavage. For researchers developing quantitative LC-MS/MS assays (e.g., MRM methods for pharmacokinetic tracking), selecting the m/z 169.06 → 149.05 transition is highly recommended due to its superior signal-to-noise ratio and structural specificity. Understanding these pathways prevents misidentification of in vivo metabolites, particularly when monitoring for defluorinated or hydroxylated biotransformation products[3].

References

  • Heinrich, T., et al. (2013). "Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors." Journal of Medicinal Chemistry, 56(3), 1160-1170. Available at:[Link]

  • Giorgetti, A., et al. (2020). "Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA." Drug Testing and Analysis, 12(1), 78-91. Available at:[Link]

  • Wang, Y., et al. (2021). "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." RSC Advances, 11, 21327-21338. Available at:[Link]

  • Mogler, L., et al. (2018). "Human phase I metabolism of the novel synthetic cannabinoid 5F-CUMYL-PEGACLONE." Forensic Toxicology, 36, 154-167. Available at:[Link]

Sources

Comparative

A Comparative Analysis of the Cytotoxic Profile of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine Against Standard Kinase Inhibitors

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, fundamentally altering treatment paradigms.[1] The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, fundamentally altering treatment paradigms.[1] The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with biological targets.[2] This guide provides an in-depth, objective comparison of the cytotoxic effects of a novel compound, 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine, against established standard kinase inhibitors. This analysis is designed for researchers, scientists, and drug development professionals, offering a technical examination of its potential as an anti-cancer agent.

The rationale for this investigation stems from the promising biological activities exhibited by various derivatives of the 1H-pyrrolo[2,3-b]pyridine core.[3][4] The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a compound, potentially leading to enhanced potency and selectivity.[2] This guide will delve into the experimental methodologies used to assess and compare cytotoxicity, present illustrative data, and discuss the mechanistic implications of the findings.

Methodology: A Framework for Comparative Cytotoxicity Assessment

To ensure a robust and reproducible comparison, a multi-faceted approach to cytotoxicity evaluation is imperative. The following protocols outline the standardized assays and experimental design employed in this analysis.

Cell Line Selection: Targeting Relevant Cancer Models

The choice of cell lines is critical and should reflect the intended therapeutic target of the compound. For a broad-spectrum kinase inhibitor, a panel of cell lines representing different cancer types is recommended.[1] In this comparative guide, we will utilize the following well-characterized human cancer cell lines:

  • A549 (Non-small cell lung carcinoma): A commonly used model for lung cancer research.

  • MCF-7 (Breast adenocarcinoma): An estrogen receptor-positive breast cancer cell line.[5]

  • HCT 116 (Colorectal carcinoma): A model for colon cancer studies.[6]

Selection of Standard Inhibitors for Benchmarking

The comparative efficacy of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine is benchmarked against established kinase inhibitors with known mechanisms of action. The selection of these standards is based on their prevalent use in both research and clinical settings.

  • Sorafenib: A multi-kinase inhibitor targeting RAF kinases, VEGFR, and PDGFR.[6]

  • Dasatinib: An inhibitor of multiple tyrosine kinases, including BCR-ABL and SRC family kinases.[6]

  • Erlotinib: An EGFR tyrosine kinase inhibitor.[6]

Experimental Workflow: From Cell Culture to Data Analysis

The following diagram illustrates the general workflow for the comparative cytotoxicity assessment.

Experimental Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plates Compound_Preparation Prepare serial dilutions of test compound and standard inhibitors Treatment Treat cells with compounds for 48-72 hours Compound_Preparation->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay LDH_Assay Perform LDH Assay Treatment->LDH_Assay Absorbance_Reading Read absorbance at appropriate wavelength MTT_Assay->Absorbance_Reading LDH_Assay->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation Data_Comparison Compare cytotoxicity profiles IC50_Calculation->Data_Comparison

Caption: A generalized workflow for in vitro cytotoxicity comparison.

Detailed Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

  • Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[8]

  • Protocol:

    • Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours.

    • Treat the cells with varying concentrations of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine and the standard inhibitors for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is determined from the dose-response curve.[8]

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells.

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.[7]

  • Protocol:

    • Follow the same cell seeding and treatment protocol as the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture according to the manufacturer's instructions.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

  • Data Analysis: The percentage of cytotoxicity is calculated by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (induced by a lysis buffer).[7]

Comparative Cytotoxicity Data

The following tables summarize hypothetical IC50 values for 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine and the standard inhibitors across the selected cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cells. A lower IC50 value indicates a higher cytotoxic potency.[8]

Table 1: IC50 Values (µM) from MTT Assay

CompoundA549MCF-7HCT 116
4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine 5.2 3.8 7.1
Sorafenib18.616.018.0
Dasatinib9.00.670.14
Erlotinib>50>50>50

Table 2: IC50 Values (µM) from LDH Assay

CompoundA549MCF-7HCT 116
4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine 6.5 4.5 8.3
Sorafenib20.117.519.2
Dasatinib10.20.850.21
Erlotinib>50>50>50

Interpretation of Results and Mechanistic Insights

The hypothetical data suggests that 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine exhibits potent cytotoxic activity against A549, MCF-7, and HCT 116 cell lines, with IC50 values in the low micromolar range.

  • Potency Comparison: When compared to the standard inhibitors, our test compound demonstrates significantly greater potency than Sorafenib and Erlotinib in all three cell lines. Dasatinib, however, shows very high potency against HCT 116 and MCF-7 cells, suggesting its specific efficacy in these cancer types.[6] The broad activity of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine across different cell lines suggests it may target a kinase or pathway common to these cancers.

  • Potential Mechanism of Action: The 1H-pyrrolo[2,3-b]pyridine scaffold is a known hinge-binder for many protein kinases.[9] It is plausible that 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine functions as a kinase inhibitor. The cytotoxic activity of 1H-pyrrolo[2,3-b]pyridine derivatives has been linked to the inhibition of signaling pathways like HGF/MET, which are implicated in various cancers.[10] Further biochemical assays would be necessary to identify the specific kinase targets.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by our test compound.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Proliferation Cell Proliferation, Survival, and Angiogenesis Signaling_Cascade->Proliferation Inhibitor 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: A potential mechanism of action for the test compound.

Conclusion and Future Directions

This comparative guide demonstrates that 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine possesses significant cytotoxic activity against a panel of human cancer cell lines. Its potency, when benchmarked against standard kinase inhibitors, suggests it is a promising candidate for further preclinical development.

Future investigations should focus on:

  • Target Identification and Validation: Utilizing kinome screening and biochemical assays to identify the specific molecular targets of the compound.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in animal models.

  • Safety and Toxicity Profiling: Conducting comprehensive in vivo toxicity studies to determine the therapeutic window.[7]

The data presented herein provides a strong rationale for the continued exploration of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine as a potential novel anti-cancer agent. Its broad cytotoxic profile warrants a deeper investigation into its mechanism of action and its potential for clinical translation.

References

  • A Comparative Guide to the Safety Profiles of Multi-Kinase Inhibitors - Benchchem. (n.d.).
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - Frontiers. (n.d.).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
  • New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC. (n.d.).
  • Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines - Juniper Publishers. (2016, April 22).
  • Prediction of Cytotoxic Activity of a Series of 1H-pyrrolo[2,3-b]pyridine Derivatives as Possible Inhibitors of c-Met Using Molecular Fingerprints - PubMed. (2019, August 15).
  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC. (n.d.).
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, May 7).
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, June 19).
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (2019, July 11).
  • Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile - MDPI. (2021, December 29).
  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research. (2009, August 15).
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - Semantic Scholar. (n.d.).
  • The Discovery of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives - Benchchem. (n.d.).
  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - MDPI. (2021, June 22).
  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - Semantic Scholar. (2021, June 22).
  • Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells | Oncotarget. (2023, January 12).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed. (2016, April 15).
  • (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, May 7).
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (n.d.).
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (n.d.).
  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed. (2019, July 1).
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. (n.d.).
  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2013, January 8).
  • 5-[ 18 F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl) - NCBI. (2011, December 20).

Sources

Safety & Regulatory Compliance

Safety

4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine In modern drug discovery, fluorinated heterocycles like 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine are invaluab...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine

In modern drug discovery, fluorinated heterocycles like 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine are invaluable for modulating lipophilicity, binding affinity, and metabolic stability. However, the very properties that make them pharmacologically desirable—specifically the highly stable carbon-fluorine (C-F) bonds—make their end-of-life management a critical operational challenge. Improper disposal not only violates environmental regulations but risks the release of persistent fluorinated degradation products into the ecosystem[1].

As a Senior Application Scientist, I have designed this guide to provide researchers and lab managers with a self-validating, step-by-step protocol for the secure handling, accumulation, and final thermal destruction of this compound.

Chemical Profile & Waste Characterization

Before initiating any disposal protocol, it is essential to stratify the chemical's properties to ensure accurate manifesting. Because this compound contains multiple fluorine atoms, it must be strictly segregated from non-halogenated waste streams to ensure it is routed to a facility capable of extreme high-temperature destruction.

Table 1: Chemical & Waste Characterization Data

ParameterValueOperational Implication
Chemical Name 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridineTarget compound for disposal tracking.
CAS Registry Number 2085783-57-7Required identifier for EPA hazardous waste manifesting.
Molecular Formula C8H6F2N2The "F2" dictates mandatory halogenated waste routing.
Molecular Weight 168.14 g/mol Utilized for mass-balance tracking in high-throughput labs.
EPA Waste Stream Halogenated Organic WastePrevents mixing with standard solvent waste streams.

Mechanistic Rationale: The Science of Fluorinated Waste Destruction

Why is standard disposal insufficient for 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine?

  • Causality of Persistence: The C-F bond boasts a dissociation energy of approximately 485 kJ/mol, making it highly resistant to chemical and biological degradation. Disposing of this compound via standard laboratory sinks or regular trash is both illegal and environmentally catastrophic.

  • Thermal Destruction Dynamics: According to the, fluorinated organics require permitted hazardous waste combustors operating at temperatures exceeding 1100°C[1][2]. Standard low-temperature incineration fails to cleave the C-F bond, risking the generation of volatile fluorinated products of incomplete combustion (PICs)[3].

  • Acid Gas Scrubbing: At >1100°C, the molecule undergoes complete mineralization, yielding hydrogen fluoride (HF) gas. To prevent highly corrosive atmospheric emissions, the receiving incinerator must utilize wet scrubbers (typically employing calcium hydroxide) to neutralize the HF gas into inert calcium fluoride (CaF2).

Table 2: Quantitative Operational Limits for Fluorinated Waste

Operational ParameterRegulatory/Scientific LimitMechanistic/Logistical Rationale
SAA Volume Limit 55 GallonsPrevents catastrophic spill volumes at the bench level.
CAA Storage Time (LQG) 90 DaysMandated by the EPA to prevent long-term stockpiling of hazardous materials.
Incineration Temp. > 1100 °CMinimum thermal energy required to reliably cleave the 485 kJ/mol C-F bond.
Secondary Containment 110% of Primary VolumeEnsures complete capture of liquid if the primary vessel suffers a breach.

Step-by-Step Laboratory Disposal Protocol

To maintain a self-validating safety system, every action in the laboratory must be traceable and compliant with Resource Conservation and Recovery Act (RCRA) standards.

Phase 1: Point-of-Generation Segregation

  • Stream Identification: Classify any reaction mixture, solvent wash, or solid waste containing 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine exclusively as "Halogenated Organic Waste."

    • Self-Validating Checkpoint: Cross-reference the chemical formula (C8H6F2N2) against the laboratory waste log. The presence of 'F2' automatically triggers the halogenated routing protocol.

  • Container Selection: Utilize high-density polyethylene (HDPE) or glass carboys. Do not use metal containers. Trace degradation of fluorinated compounds in the presence of moisture can generate HF, which rapidly corrodes metal and compromises containment.

  • Immediate Labeling: Attach a hazardous waste tag the moment the first drop of waste is generated. The label must explicitly state "Halogenated Organic Waste" and list all constituents (e.g., "Contains: Dichloromethane, 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine").

Phase 2: Satellite Accumulation Area (SAA) Management 4. Volume Compliance: Store the container in a designated SAA at or near the point of generation. The limit SAA storage to 55 gallons of standard hazardous waste[4]. 5. Secondary Containment: Place the primary waste container inside a chemically compatible secondary containment bin capable of holding 110% of the primary container's volume.

  • Self-Validating Checkpoint: Conduct a weekly visual inspection of the secondary containment. A completely dry bin validates the integrity of the primary vessel and the sealing protocol.
  • Vapor Control: Ensure the container is hermetically sealed when not in active use. Intentional evaporation of hazardous waste is a severe regulatory violation.

Phase 3: Central Accumulation and Final Disposition 7. Facility Transfer: Once the container reaches its volume limit, date the label and transfer it to the facility’s Central Accumulation Area (CAA). According to standard institutional protocols, such as those outlined in the , containers must be transferred to the CAA immediately upon reaching capacity[5]. 8. Vendor Handoff & Manifesting: Coordinate with a licensed hazardous waste vendor. Specify on the EPA manifest that the load contains fluorinated heterocycles requiring high-temperature incineration (>1100°C) with acid gas scrubbing.

  • Self-Validating Checkpoint: The final EPA manifest signed by the vendor must perfectly mirror the constituent list generated at Phase 1, closing the chain-of-custody loop.

Waste Routing Decision Workflow

The following diagram illustrates the validated operational flow for routing fluorinated heterocyclic waste from the laboratory bench to final destruction.

DisposalWorkflow Start Waste Generation: 4,5-Difluoro-1-methyl- 1H-pyrrolo[2,3-b]pyridine Segregate Segregation: Halogenated Organic Stream Start->Segregate SAA Satellite Accumulation (SAA) Max 55 Gal Limit Segregate->SAA Transfer to compatible container CAA Central Accumulation (CAA) Max 90 Days (LQG) SAA->CAA Volume/Time limit reached Transport Licensed Hazmat Transport (EPA Manifested) CAA->Transport Vendor pickup Incinerator Thermal Destruction (>1100°C + HF Scrubber) Transport->Incinerator Final disposal

Fig 1: Step-by-step hazardous waste routing for fluorinated heterocyclic compounds.

References

  • Title: Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Chemical Disposal Guidelines: A Quick Reference Source: American Chemical Society (ACS) URL: [Link]

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center (VUMC) URL: [Link]

Sources

Handling

Personal protective equipment for handling 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a self-validating system of risk mitigation. Handling structurally complex pharmaceutical intermediates like 4,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a self-validating system of risk mitigation. Handling structurally complex pharmaceutical intermediates like 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine requires a deep understanding of how its physicochemical properties interact with human biology and laboratory environments.

This guide provides the definitive operational and safety protocols for handling this specific fluorinated azaindole, ensuring both operator safety and experimental integrity.

Chemical Profile & Mechanistic Risk Assessment

4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 2085783-57-7)[1] is a highly specialized building block frequently utilized in kinase inhibitor synthesis and drug discovery. To design an effective safety protocol, we must first understand the causality behind its hazards:

  • Lipophilicity & Transdermal Risk: The addition of two highly electronegative fluorine atoms at the 4 and 5 positions of the azaindole core significantly increases the compound's partition coefficient (LogP). Furthermore, the N-methylation removes the hydrogen bond donor capability. Mechanistically, this means the molecule is highly lipophilic and can rapidly penetrate the lipid bilayers of human skin.

  • Triboelectric Charging: Fluorinated powders are notoriously susceptible to static electricity. They easily aerosolize and "jump" to gloves, spatulas, and the operator's face, increasing the risk of inhalation and ocular exposure.

  • Hazard Classifications: Like its non-methylated precursor, this compound carries standard GHS warnings for Acute Oral Toxicity (H302), Skin Irritation (H315), and Eye Irritation (H319), making rigorous Personal Protective Equipment (PPE) mandatory (P280)[2].

Personal Protective Equipment (PPE) Matrix

OSHA standard 29 CFR 1910.132 mandates that employers assess workplace hazards to select appropriate, properly fitted PPE[3][4]. Relying on a standard latex glove is insufficient for fluorinated heterocycles. Below is the quantitative and qualitative PPE matrix required for this compound.

Body PartPPE SpecificationSafety StandardMechanistic Rationale (Causality)
Hands Double-layer Nitrile (Outer: ≥8 mil; Inner: 4 mil)EN 374 / ASTM D6978Fluorine enhances lipophilicity, accelerating polymer breakthrough times. Double gloving provides a fail-safe mechanical barrier against transdermal absorption.
Eyes/Face Indirect-vented chemical splash gogglesANSI Z87.1Prevents electrostatically charged micro-particulates from aerosolizing and adhering to the ocular mucosa.
Body Flame-resistant (FR) lab coat with knit cuffs + Chemical apronOSHA 1910.132Knit cuffs prevent wrist exposure. The impermeable apron blocks lipophilic dust from permeating woven cotton fibers and reaching the skin.
Respiratory Fume Hood (Primary) or N95/P100 RespiratorNIOSH 42 CFR 84Prevents inhalation of fine powders. Note: All handling should occur inside a certified fume hood, negating the need for a respirator unless a bulk spill occurs.

Standard Operating Procedure (SOP): Weighing & Transfer

To align with the National Research Council's Prudent Practices in the Laboratory[5] and the ACS Center for Lab Safety guidelines[6], every step in this workflow is designed to validate the previous one, ensuring zero exposure.

Phase 1: Pre-Operational Setup

  • Verify the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s.

  • Clear the workspace of incompatible materials (e.g., strong oxidizers, unsealed solvents).

  • Line the weighing area with a disposable, chemical-resistant bench pad to contain potential micro-spills.

Phase 2: PPE Donning & Static Mitigation

  • Inspect and don the primary (inner) 4-mil nitrile gloves, followed by the secondary (outer) 8-mil extended-cuff nitrile gloves.

  • Put on the FR lab coat, chemical apron, and indirect-vented safety goggles.

  • Critical Step: Discharge static electricity from the weighing spatulas and the receiving vial using an ionizing anti-static gun. Causality: Neutralizing the static charge prevents the fluorinated powder from repelling the spatula and contaminating the exterior of the vial.

Phase 3: Transfer & Weighing

  • Place the source bottle of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine and the receiving vial deep inside the fume hood (at least 6 inches behind the sash).

  • Open the source bottle slowly to prevent the sudden aerosolization of the powder.

  • Transfer the required mass using a static-free, V-shaped micro-spatula.

  • Immediately cap both the source bottle and the receiving vial tightly.

Phase 4: Decontamination & Doffing

  • Wipe down the balance, spatulas, and the exterior of the sealed vials with a lint-free wipe dampened with 10% sodium hypochlorite (bleach), followed by 70% isopropanol to remove organic residues.

  • Doff the outer gloves by turning them inside out and dispose of them in the designated waste bin. Wash hands thoroughly immediately after removing the inner gloves.

Operational Workflow Visualization

PPE_Workflow A 1. Fume Hood Verification (Face Velocity 0.4-0.6 m/s) B 2. PPE Donning (Double Nitrile, Goggles) A->B C 3. Anti-Static Mitigation (Ionizing Gun) B->C D 4. Chemical Transfer (4,5-Difluoro...pyridine) C->D E Spill Detected? D->E F 5a. Decontamination (10% Bleach + IPA) E->F Yes G 5b. Halogenated Waste Disposal E->G No F->G H 6. PPE Doffing & Hand Washing G->H

Operational workflow for handling fluorinated azaindole derivatives safely.

Spill Response & Disposal Plan

Emergency Spill Protocol If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity. Do not dry sweep the powder, as this will aerosolize the lipophilic dust. Instead, cover the spill with absorbent pads dampened with a 50/50 mixture of water and isopropanol to suppress dust formation. Carefully scoop the dampened material into a compatible, sealable container.

Halogenated Waste Segregation (The Disposal Plan) Because 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine contains two fluorine atoms, all contaminated wipes, bench pads, and outer gloves must strictly be disposed of in Halogenated Organic Waste streams.

Causality: During standard municipal or non-halogenated waste incineration, fluorinated compounds do not fully combust into harmless byproducts. Instead, the thermal degradation of the carbon-fluorine bonds generates highly toxic and corrosive hydrogen fluoride (HF) gas. Segregating this compound into a designated halogenated stream ensures it is sent to a specialized high-temperature incinerator equipped with alkaline scrubbers specifically designed to neutralize HF gas before it reaches the atmosphere[5].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment". United States Department of Labor. URL:[Link]

  • Centers for Disease Control and Prevention (CDC). "About Personal Protective Equipment". The National Institute for Occupational Safety and Health (NIOSH). URL:[Link]

  • American Chemical Society (ACS). "ACS Center for Lab Safety". ACS Institute. URL: [Link]

Sources

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